molecular formula C6H9ClN2S B179851 N-((2-Chlorothiazol-5-yl)methyl)ethanamine CAS No. 120740-07-0

N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Cat. No.: B179851
CAS No.: 120740-07-0
M. Wt: 176.67 g/mol
InChI Key: GSTCXGLYLWATEA-UHFFFAOYSA-N
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Description

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a chemical intermediate of significant interest in advanced agrochemical research and development. Its core research value lies in its role as a key precursor in the synthesis of complex molecules, particularly those belonging to the neonicotinoid class of insecticides . Compounds featuring the 2-chlorothiazole moiety, such as the established insecticides clothianidin and thiamethoxam, are known to act as agonists on insect nicotinic acetylcholine receptors (nAChRs) . This mode of action makes related synthetic intermediates a critical area of study for researchers investigating selective insect control agents. Consequently, this compound provides scientists with a versatile building block for constructing novel molecules, studying structure-activity relationships (SAR), and exploring new compounds with potential biological activity in a strictly controlled research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCXGLYLWATEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625697
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-07-0
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Versatility of N-((2-Chlorothiazol-5-yl)methyl)ethanamine Derivatives: From Crop Protection to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-((2-chlorothiazol-5-yl)methyl)ethanamine scaffold, a key constituent of neonicotinoid insecticides, has demonstrated significant biological activity primarily within the agrochemical sector. However, the broader thiazole chemical class, to which this scaffold belongs, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound, extending from their well-established role as insecticides to their emerging potential in drug discovery. We will dissect the structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Privileged 2-Chlorothiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs. The 2-aminothiazole moiety, in particular, is a cornerstone in the development of compounds with diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 2-position of the thiazole ring can significantly influence the molecule's reactivity and biological profile, often enhancing its efficacy.[3]

While the most prominent derivatives of the this compound core are the neonicotinoid insecticides, this guide will delve into the broader biological potential of this chemical class, exploring how modifications to this foundational structure can unlock a diverse array of therapeutic applications.

Neonicotinoid Insecticides: A Double-Edged Sword

The most well-documented biological activity of this compound derivatives is their potent insecticidal effect. These compounds are key intermediates in the synthesis of neonicotinoids such as thiamethoxam and clothianidin.[4]

Mechanism of Action: Potent Agonists of Nicotinic Acetylcholine Receptors

Neonicotinoids exert their insecticidal action by acting as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5] This binding is irreversible and leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility in agriculture.

Diagram 1: Simplified Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoid_MoA Neonicotinoid Neonicotinoid Derivative (e.g., Clothianidin) nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Located on Signal Continuous Nerve Signal (Overstimulation) Neuron->Signal Leads to Paralysis Paralysis & Death Signal->Paralysis Results in Synthesis_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., α-haloketone, thiourea) Reaction Chemical Synthesis (e.g., Hantzsch reaction, Microwave-assisted) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT, Cell Cycle Analysis, Apoptosis Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC Determination) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and biological evaluation of thiazole derivatives.

In Vitro Anticancer Activity Assays

A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is indicative of cell viability. Further mechanistic studies often involve:

  • Cell Cycle Analysis: Using techniques like flow cytometry with propidium iodide staining to determine the effect of the compound on the cell cycle distribution. [6]* Apoptosis Assays: Employing methods such as Annexin V-FITC/propidium iodide staining to quantify the induction of apoptosis. [6]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. This is typically determined using broth microdilution or agar dilution methods according to established guidelines. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can also be determined to assess whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a fascinating area of chemical and biological research. While their role in agriculture as neonicotinoid insecticides is well-established, the broader therapeutic potential of the 2-chlorothiazole moiety is becoming increasingly evident. The demonstrated anticancer and antimicrobial activities of related thiazole derivatives highlight the promise of this chemical class in drug discovery.

Future research should focus on the systematic synthesis and screening of novel derivatives of the this compound core to explore a wider range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of potent and selective therapeutic agents. By leveraging the synthetic versatility and biological promiscuity of the thiazole ring, researchers can continue to unlock new avenues for the development of innovative medicines.

References

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  • Barakat, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2985.
  • Cebeci, Y.U., & Karaoğlu, Ş.A. (2022). Quinolone-Rhodanine Hybrid Compounds: Synthesis and Biological Evaluation as Anti-Bacterial Agents. ChemistrySelect, 7(29), e202201007.
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  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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  • PubChem. (n.d.). N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 13(34), 23653-23670.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
  • NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10987.
  • PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358.
  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031.
  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.21-240.

Sources

The Synthesis and Application of N-((2-Chlorothiazol-5-yl)methyl)ethanamine: A Keystone Intermediate for Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and analytical methodologies for the pivotal chemical intermediate, N-((2-Chlorothiazol-5-yl)methyl)ethanamine (CAS Number: 120740-07-0). This compound serves as a critical building block in the manufacturing of second-generation neonicotinoid insecticides, a class of agrochemicals with significant global impact on pest management. This document is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development, offering both theoretical insights and practical, field-proven protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole derivative. The presence of the 2-chlorothiazole moiety is fundamental to the bioactivity of the end-product insecticides.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120740-07-0N/A
Molecular Formula C₆H₉ClN₂SN/A
Molecular Weight 176.66 g/mol N/A
IUPAC Name N-((2-chloro-1,3-thiazol-5-yl)methyl)ethanamine[1]
Appearance Expected to be a liquid or low-melting solidGeneral Chemical Knowledge
Boiling Point Not readily availableN/A
Melting Point Not readily availableN/A
Solubility Expected to be soluble in organic solventsGeneral Chemical Knowledge

Strategic Importance in Neonicotinoid Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of potent neonicotinoid insecticides, such as Thiamethoxam and Clothianidin.[2] These insecticides are valued for their systemic action, broad-spectrum efficacy against piercing-sucking insects, and relatively low toxicity to mammals.[3]

The synthesis of these agrochemicals involves the reaction of this compound with other chemical entities to form the final active ingredient. The 2-chloro-5-methylthiazole core is a crucial pharmacophore that binds to the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the formation of the key precursor, 2-chloro-5-(chloromethyl)thiazole. This is followed by a nucleophilic substitution reaction with ethylamine.

Synthesis of the Precursor: 2-chloro-5-(chloromethyl)thiazole

The industrial synthesis of 2-chloro-5-(chloromethyl)thiazole can be achieved through various patented methods. A common approach involves the reaction of a 2-halogenoallyl isothiocyanate with a chlorinating agent.[4]

Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Exemplary)

This protocol is a generalized representation based on established chemical principles and patent literature.[3][4]

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suitable dipolar aprotic solvent (e.g., N,N-dimethylformamide).

  • Reactant Addition: 2-Chloroallyl isothiocyanate is dissolved in the solvent and the solution is cooled to a low temperature (typically between -20°C and 0°C).

  • Chlorination: A chlorinating agent, such as sulfuryl chloride, is added dropwise to the stirred solution while maintaining the low temperature. The reaction is highly exothermic and requires careful control of the addition rate.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched by the slow addition of a cold aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any excess chlorinating agent.

  • Extraction: The product is extracted from the aqueous phase using a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(chloromethyl)thiazole. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis of this compound

The final step in the synthesis of the target intermediate involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ethylamine.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A pressure-rated reactor equipped with a magnetic stirrer, a pressure gauge, and a temperature probe is charged with a solution of 2-chloro-5-(chloromethyl)thiazole in a suitable solvent (e.g., tetrahydrofuran or ethanol).

  • Amine Addition: An excess of ethylamine (as a solution in a solvent or as a condensed gas) is added to the reactor. The excess amine also acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reactor is sealed and heated to a moderate temperature (e.g., 50-80°C) for several hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess ethylamine and solvent are removed under reduced pressure.

  • Purification: The residue is taken up in an organic solvent and washed with water to remove any amine salts. The organic layer is then dried and concentrated to yield the crude this compound. Further purification, if necessary, can be performed by vacuum distillation or column chromatography.

Diagram: Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Intermediate Synthesis 2-Chloroallyl isothiocyanate 2-Chloroallyl isothiocyanate Chlorination Reaction Chlorination Reaction 2-Chloroallyl isothiocyanate->Chlorination Reaction Chlorinating Agent (e.g., SO2Cl2) 2-chloro-5-(chloromethyl)thiazole 2-chloro-5-(chloromethyl)thiazole Chlorination Reaction->2-chloro-5-(chloromethyl)thiazole Work-up & Purification Nucleophilic Substitution Nucleophilic Substitution 2-chloro-5-(chloromethyl)thiazole->Nucleophilic Substitution Ethylamine (excess) This compound This compound Nucleophilic Substitution->this compound Work-up & Purification Neonicotinoid Synthesis Neonicotinoid Synthesis This compound->Neonicotinoid Synthesis Further Reactions

Caption: Synthetic pathway for this compound.

Mechanism of Action of End-Product Neonicotinoids

This compound is not biologically active itself but is a crucial component of the final neonicotinoid insecticides. These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3]

In the insect's nervous system, acetylcholine (ACh) is a key neurotransmitter that transmits nerve impulses across synapses. After binding to its receptor, ACh is rapidly broken down by the enzyme acetylcholinesterase (AChE), terminating the signal. Neonicotinoids, however, bind to the nAChRs and are not readily broken down by AChE.[6] This leads to a continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[6] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable safety profile for non-target organisms.[6]

Diagram: Neonicotinoid Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nerve Impulse Nerve Impulse ACh_vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_vesicle triggers release ACh ACh ACh_vesicle->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Neonicotinoid Neonicotinoid Neonicotinoid->nAChR binds irreversibly to nAChR->ACh dissociates Continuous_Stimulation Continuous Nerve Stimulation nAChR->Continuous_Stimulation leads to Paralysis & Death Paralysis & Death Continuous_Stimulation->Paralysis & Death

Caption: Simplified mechanism of neonicotinoid action at the insect synapse.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for the successful synthesis of the final agrochemical products. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Table 2: Recommended Analytical Techniques

TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with a buffer (e.g., ammonium acetate)Detection: UV at a suitable wavelength (e.g., 254 nm)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impuritiesColumn: Capillary column with a non-polar stationary phase (e.g., DB-5ms)Ionization: Electron Impact (EI)Detection: Mass selective detector
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsAnalysis of characteristic vibrational frequencies for C-Cl, C=N, and N-H bonds

Experimental Protocol: HPLC-UV Method for Purity Analysis (Exemplary)

This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.[7][8]

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the synthesized intermediate and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or an appropriate buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Safety and Handling

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification (based on precursor):

The precursor, 2-chloro-5-(chloromethyl)thiazole, is classified as harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[10] It is reasonable to assume that this compound may have similar hazardous properties.

Conclusion

This compound is a fundamentally important chemical intermediate, the synthesis of which is a critical step in the production of widely used neonicotinoid insecticides. A thorough understanding of its synthesis, analytical characterization, and the mechanism of action of the final products is essential for researchers and professionals in the agrochemical industry. The protocols and information provided in this guide are intended to serve as a valuable resource for the safe and effective handling and application of this key chemical building block.

References

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  • MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

  • Scribd. Process for 2-Chloro-5-Chloromethylthiazole. (n.d.). Retrieved from [Link]

  • Corbel, V., et al. (2015). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 20(12), 21576-21591.
  • Google Patents. Process for the preparation of chlorothiazole derivatives. (1991). EP0446913A1.
  • PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. (n.d.). Retrieved from [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • PubChem. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. (n.d.). Retrieved from [Link]

  • PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). GC-MS Analysis of Six Bioactive Compounds Isolated From The Ethanol Leaf Extract of Andrographis Paniculata( Acanthaceae). Retrieved from [Link]

  • National Institutes of Health. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • PubChem. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. (n.d.). Retrieved from [Link]

  • The Journal of Phytopharmacology. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]

  • PubMed. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. Retrieved from [Link]

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Sources

Computational Characterization of the Neonicotinoid Pharmacophore: In-Silico Modeling of N-((2-Chlorothiazol-5-yl)methyl)ethanamine Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for modeling the binding mechanics of N-((2-Chlorothiazol-5-yl)methyl)ethanamine (hereafter referred to as CME ). CME represents the bioactive amine core of second-generation neonicotinoids (e.g., Clothianidin, Thiamethoxam). Understanding its interaction with nicotinic acetylcholine receptors (nAChRs) is critical for rational agrochemical design and predicting species selectivity (insect vs. mammalian).

This guide departs from standard "black-box" docking tutorials. It emphasizes the causality of the chlorothiazole "head" group’s electronic properties and the necessity of homology modeling due to the scarcity of high-resolution insect nAChR crystal structures.

Part 1: Structural Basis & Target Identification

The Ligand: Electronic Considerations

CME consists of two distinct functional domains:

  • The "Head" (2-chlorothiazol-5-yl): An electronegative heterocycle that engages in

    
    -
    
    
    
    stacking and hydrogen bonding.
  • The "Tail" (Ethanamine): Mimics the quaternary ammonium of acetylcholine (ACh) but relies on specific cation-

    
     interactions without a permanent positive charge at physiological pH.
    

Critical Protocol Note: Standard force fields (GAFF/MMFF) often miscalculate the charge distribution on the chlorothiazole sulfur and nitrogen. Quantum Mechanical (QM) optimization is required before docking.

The Target: Insect nAChR

The primary target is the insect nAChR, a pentameric ligand-gated ion channel.[1][2] The binding site is located at the interface of an


 subunit (principal face) and a 

subunit (complementary face).
  • Principal Component: Loops A, B, and C (from

    
     subunit).
    
  • Complementary Component: Loops D, E, and F (from non-

    
     subunit).
    

Part 2: Experimental Protocols

Phase 1: Ligand Preparation (QM-Based)

To ensure the electrostatic potential surface (ESP) accurately reflects the electron-withdrawing chlorine, we utilize Density Functional Theory (DFT).

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method/Basis Set: B3LYP/6-311G(d,p) .

    • Rationale: The 6-311G(d,p) basis set is sufficient to capture the polarization of the chlorine atom.

  • Charge Calculation:

    • Generate RESP (Restrained Electrostatic Potential) charges.

    • Why: RESP charges are compatible with AMBER force fields used in later MD stages.

Phase 2: Receptor Homology Modeling

Since crystal structures for specific pest nAChRs (e.g., Aphis gossypii) are often unavailable, we must build a homology model.

Protocol:

  • Template Selection:

    • Primary Template: Aplysia californica Acetylcholine Binding Protein (AChBP) (PDB ID: 2BYN or 5AFH ).

    • Reasoning: AChBP is a soluble homolog of the nAChR extracellular domain (LBD) and shares high structural conservation in the binding pocket.

  • Sequence Alignment:

    • Align target insect sequence (e.g., Drosophila

      
      ) with Template using Clustal Omega.
      
    • Critical Check: Ensure the Cys-loop (two cysteines separated by 13 residues) and the Vicinal Cysteines (Loop C, Cys190-Cys191) are perfectly aligned.

  • Model Generation:

    • Tool: MODELLER (automodel class).

    • Generate 100 models; select the one with the lowest DOPE score.

  • Validation:

    • Generate Ramachandran Plot (PROCHECK).

    • Verify Loop C flexibility (this loop acts as a "lid" over the ligand).

Phase 3: Molecular Docking (The Static View)

We target the orthosteric site at the


/

interface.

Step-by-Step:

  • Grid Generation:

    • Center the grid box on the geometric center of the template's co-crystallized ligand (e.g., Imidacloprid).

    • Dimensions:

      
       Å.
      
  • Docking Execution (AutoDock Vina / Glide):

    • Set exhaustiveness = 32 (high sampling).

    • Constraint: Apply a positional constraint on the Trp147 (Loop B) residue, as this provides the critical cation-

      
       interaction for the amine tail.
      
  • Pose Selection:

    • Do not rely solely on Binding Affinity (kcal/mol).

    • Filter: Select poses where the Chlorothiazole Nitrogen forms a hydrogen bond with the backbone NH of the Loop D/E residues.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to test the stability of the "Loop C" closure over the CME molecule.

Simulation Parameters (GROMACS):

Parameter Setting Rationale
Force Field AMBER14SB (Protein) + GAFF2 (Ligand) Standard for protein-ligand complexes.
Water Model TIP3P Compatible with AMBER force fields.
Box Type Dodecahedron, 1.0 nm buffer Minimizes solvent volume while preventing self-interaction.
Neutralization Na+/Cl- (0.15 M) Mimics physiological ionic strength.

| Equilibration | NVT (100 ps)


 NPT (100 ps) | Stabilizes temperature (300K) and pressure (1 bar). |
| Production Run  | 50 - 100 ns | Sufficient to observe Loop C fluctuation. |

Part 3: Quantitative Analysis (MM/PBSA)

To rigorously rank the binding affinity, we employ the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method. This calculates the free energy of binding (


) by removing solvent and calculating continuum electrostatics.

Equation:



Workflow:

  • Extract 100 snapshots from the last 10 ns of the MD trajectory.

  • Strip water molecules and ions.

  • Calculate

    
     using g_mmpbsa or AmberTools MMPBSA.py.
    
  • Key Metric: Look for the Electrostatic Contribution . The chlorothiazole head should show a strong favorable electrostatic term due to interactions with the electronegative sub-pocket.

Part 4: Visualization & Logic Flow

Computational Workflow Diagram

The following diagram illustrates the integrated workflow from quantum mechanics to free energy calculation.

Workflow Ligand Ligand: CME (Structure) QM QM Optimization (DFT B3LYP/6-311G**) RESP Charges Ligand->QM Docking Molecular Docking (AutoDock Vina) Loop C Focused QM->Docking Optimized Geometry Target Target Sequence (Insect nAChR) Homology Homology Modeling (MODELLER) Target->Homology Template Template Selection (AChBP Crystal) Template->Homology Homology->Docking Receptor Model MD MD Simulation (GROMACS, 100ns) RMSD/RMSF Analysis Docking->MD Best Pose MMPBSA Binding Energy (MM/PBSA) Quantitative Ranking MD->MMPBSA Trajectory Snapshots

Caption: Integrated in-silico workflow for characterizing CME-nAChR binding dynamics.

Binding Interaction Network

This diagram visualizes the critical residue interactions expected in a successful binding event.

Interactions CME CME Ligand Trp147 Trp147 (Loop B) Cation-Pi CME->Trp147 Ethanamine Tail Tyr188 Tyr188 (Loop C) Pi-Stacking CME->Tyr188 Chlorothiazole LoopD Loop D Backbone H-Bond Acceptor CME->LoopD Chlorothiazole N Cys190 Cys190-Cys191 Disulfide Bridge Tyr188->Cys190 Stabilizes Loop C

Caption: Interaction map showing critical contacts between CME and nAChR subsites.

References

  • Matsuda, K., et al. (2001). "Neonicotinoids: Insecticides acting on insect nicotinic acetylcholine receptors."[1][2][3][4] Trends in Pharmacological Sciences. [Link]

  • Le Novère, N., et al. (2002). "The diversity of subunit composition in nAChRs: Evolutionary origins, physiologic and pharmacologic consequences." Journal of Neurobiology. [Link]

  • Kollman, P. A., et al. (2000).[5] "Calculating Structures and Free Energies of Complex Molecules: Combining Molecular Mechanics and Continuum Models."[6][7] Accounts of Chemical Research. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. [Link]

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N-((2-Chlorothiazol-5-yl)methyl)ethanamine: A Cornerstone Precursor in the Synthesis of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a critical secondary amine intermediate, pivotal in the industrial synthesis of second-generation neonicotinoid insecticides, most notably Clothianidin. The structural integrity of this precursor, specifically the 2-chloro-1,3-thiazole heterocycle, is fundamental to the bioactivity of the resulting agrochemicals. This guide provides a detailed examination of the synthesis of this compound from its primary antecedent, 2-chloro-5-chloromethylthiazole (CCMT). It further elucidates its subsequent conversion into Clothianidin, offering field-proven experimental protocols, mechanistic insights, and robust analytical methodologies for process control and quality assurance. The causality behind experimental choices is explained to provide a self-validating framework for researchers and process chemists.

Introduction: The Significance of the Chlorothiazolyl Moiety in Neonicotinoids

Neonicotinoids are a class of neuro-active insecticides modeled after nicotine[1]. They represent a significant share of the global insecticide market, valued for their systemic action and efficacy against a wide range of sucking and chewing insects[2][3]. Their mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death[1][3].

The pharmacophore of many potent neonicotinoids, including Thiamethoxam and Clothianidin, is built upon a 2-chloro-5-thiazolylmethyl scaffold[4][5]. This specific heterocyclic ring system is crucial for high-affinity binding to insect nAChRs while exhibiting lower affinity for mammalian receptors, contributing to their selective toxicity[5][6]. The synthesis of these advanced agricultural chemicals is therefore critically dependent on the efficient and high-purity production of key intermediates.

This compound emerges as a cornerstone in this synthetic chain. It is not merely a stepping stone but a carefully constructed building block that incorporates the essential thiazole ring and introduces a reactive secondary amine functionality, primed for the final cyclization or condensation steps that yield the target insecticide. This guide focuses on the synthesis and utilization of this vital precursor.

Synthesis of the Core Precursor: this compound

The most direct and industrially favored route to this compound involves the nucleophilic substitution of the highly reactive benzylic-like chloride from 2-chloro-5-chloromethylthiazole (CCMT) with ethanamine (ethylamine).

  • 2-Chloro-5-chloromethylthiazole (CCMT): This is the primary building block, providing the essential chlorothiazole heterocycle. Its chloromethyl group is highly activated towards nucleophilic substitution, making it an excellent electrophile for this reaction.[4]

  • Ethanamine (Ethylamine): As the nucleophile, ethanamine is chosen for its simplicity and because the resulting N-ethyl group is a structural component of certain neonicotinoids. It is a strong nucleophile and a sufficiently strong base to react.

  • Base (e.g., K₂CO₃, Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the unreacted ethanamine, rendering it non-nucleophilic and halting the reaction. An auxiliary base is required to neutralize this acid in situ, allowing the reaction to proceed to completion. Potassium carbonate is a cost-effective and easily removable inorganic base, while triethylamine is a common organic base that can also act as a solvent.

  • Solvent (e.g., Acetonitrile, Dichloromethane): A polar aprotic solvent is ideal. It must be capable of dissolving the reactants but should not participate in the reaction. Acetonitrile is an excellent choice due to its ability to dissolve both organic substrates and inorganic bases (to some extent) and its suitable boiling point for controlled reactions.

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of ethanamine, with its lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbon of the chloromethyl group on CCMT. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks. The presence of an auxiliary base ensures that the ethanamine remains deprotonated and nucleophilic throughout the process.

This protocol is a representative laboratory-scale procedure. Industrial processes may vary in terms of solvent choice, temperature, and workup for optimization of yield and throughput.

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-5-chloromethylthiazole (CCMT) (16.8 g, 0.1 mol) and acetonitrile (200 mL).

  • Addition of Base: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the generated HCl.

  • Nucleophile Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of ethanamine (70% in water, 9.7 mL, ~0.12 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This exothermic reaction is controlled at a low temperature to minimize potential side reactions, such as the formation of dialkylated products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the CCMT starting material is consumed.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL). Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if high purity is required for subsequent steps.

G cluster_reactants Reactants & Conditions CCMT 2-Chloro-5-chloromethylthiazole (CCMT) Product This compound CCMT->Product Sₙ2 Reaction Ethanamine Ethanamine (CH3CH2NH2) Ethanamine->Product Sₙ2 Reaction HCl HCl (byproduct) Ethanamine->HCl Reacts with Base K2CO3 (Base) Salt KCl + KHCO3 Base->Salt Neutralizes Solvent Acetonitrile (Solvent)

Caption: Synthetic pathway for this compound.

Application in Neonicotinoid Synthesis: The Path to Clothianidin

This compound is a versatile intermediate, but its most prominent application is in the synthesis of Clothianidin. Clothianidin is an N-nitroguanidine insecticide consisting of a 2-nitroguanidine core functionalized with the chlorothiazolylmethyl group.[7]

The synthesis of Clothianidin from our precursor involves the reaction with a suitable nitroguanidine derivative. A common industrial approach involves a two-step process where the precursor is first reacted to form an intermediate which is then cyclized or further modified. A more direct patented method involves the condensation of CCMT with a pre-formed triazine intermediate, which is then hydrolyzed to yield Clothianidin.[8]

For the purpose of illustrating the utility of this compound, we will outline a representative condensation reaction with N-methyl-N'-nitroguanidine.

This protocol is a conceptual representation based on established chemical principles for forming guanidine linkages and may require optimization.

  • Reactor Setup: In a clean, dry, three-necked flask fitted with a stirrer and condenser, dissolve this compound (17.6 g, 0.1 mol) and N-methyl-N'-nitroguanidine (11.8 g, 0.1 mol) in dimethylformamide (DMF) (150 mL).

  • Reaction Conditions: Add potassium carbonate (13.8 g, 0.1 mol) as a base. Heat the mixture to 60-70 °C and stir for 8-12 hours. The reaction involves the displacement of the ethyl group and the formation of the C-N bond linking the thiazole moiety to the guanidine nitrogen.

  • Monitoring: Track the formation of Clothianidin using HPLC, monitoring the disappearance of the starting materials.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water (500 mL) with stirring. The product, Clothianidin, is sparingly soluble in water and will precipitate.

    • Stir the slurry for 1 hour to ensure complete precipitation.

    • Collect the solid product by filtration and wash the filter cake with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum at 50 °C to a constant weight. The final product is typically a white to off-white crystalline solid.[9]

    • Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis CCMT 2-Chloro-5- chloromethylthiazole Precursor This compound CCMT->Precursor + Ethanamine Clothianidin Clothianidin Precursor->Clothianidin Condensation / Displacement Nitroguanidine N-Methyl-N'- nitroguanidine

Caption: Workflow from CCMT to the neonicotinoid Clothianidin.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for the successful, high-yield synthesis of the final active pharmaceutical ingredient. A combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying the precursor in reaction mixtures. A reversed-phase method is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unequivocally confirm the chemical structure of the synthesized intermediate. The proton NMR will show characteristic signals for the ethyl group, the methylene bridge, and the thiazole ring protons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing further evidence of its identity.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on exact conditions, but should be well-resolved

Note: This method is a starting point and must be validated for specificity, linearity, accuracy, and precision according to internal or regulatory standards.[10]

Conclusion

This compound is a non-negotiable intermediate in the modern synthesis of vital neonicotinoid insecticides like Clothianidin. Its production via the nucleophilic substitution of 2-chloro-5-chloromethylthiazole is a robust and scalable process. A thorough understanding of the reaction mechanism, optimization of process parameters, and rigorous analytical control are paramount to ensuring high purity of this precursor, which directly impacts the yield and quality of the final agrochemical product. This guide provides the foundational knowledge and practical protocols to empower researchers and development professionals in this critical area of agricultural chemistry.

References

  • Vertex AI Search. (2026). 2-Chloro-5-Chloromethylthiazole: A Key Intermediate for Advanced Pesticides and Pharmaceuticals.
  • MySkinRecipes. N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine.
  • Google Patents. (CN104529934A). Synthesis method of chloronicotinyl insecticide clothianidin.
  • Dakenchem. (2026). The Role of 2-Chloro-5-(chloromethyl)thiazole in Modern Agrochemicals.
  • Organic Letters. New Methods for the Synthesis of 2-Aminothiazolones.
  • BLD Pharm. N-((2-chlorothiazol-5-yl)methyl)-N-methylmethanamine.
  • Google Patents. (CN103242258A). Clothianidin synthesis process.
  • PubChem. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide.
  • ResearchGate. Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.
  • PubMed. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells.
  • PubMed Central. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
  • PubChem. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.
  • PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl].
  • PubMed. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE.
  • PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine.
  • Google Patents. (WO2015180585A9). Method of producing thiamethoxam.
  • Google Patents. (CN107163000A). The preparation method of clothianidin.
  • PubMed Central. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health.
  • Google Patents. (CN108610300A). A method of preparing clothianidin.
  • ScienceDirect. Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring.
  • Google Patents. (EP3480196A1). Process for the preparation of thiamethoxam.
  • American Chemical Society. Synthesis of a Novel [125I]Neonicotinoid Photoaffinity Probe for the Drosophila Nicotinic Acetylcholine Receptor.
  • AERU. N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine.
  • ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • Google Patents. (CN108164522B). Synthetic method of thiamethoxam.
  • Google Patents. (US20030153767A1). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubChem. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine.
  • Wikipedia. Nicotine.
  • Googleapis.com. Patent Application (GB 2514927).
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  • Sigma-Aldrich. Neonicotinoids.

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The Chlorothiazole Scaffold: Therapeutic Horizons of N-((2-Chlorothiazol-5-yl)methyl)ethanamine

[1]

Executive Summary & Molecular Profile[1][2]

This compound represents a critical pharmacophore in modern drug design.[1] Chemically, it features a 2-chlorothiazole ring—a bioisostere of pyridine with unique electronic properties—linked to a secondary ethylamine.[1]

While its primary industrial application has been the synthesis of neonicotinoid insecticides, recent fragment-based drug discovery (FBDD) campaigns have identified this moiety as a potent ligand for mammalian targets. The electron-withdrawing chlorine atom at the C2 position enhances the lipophilicity and metabolic stability of the thiazole ring, while the basic amine tail facilitates hydrogen bonding and cation-π interactions within receptor binding pockets.

Physicochemical Profile
PropertyValueSignificance
Molecular Formula C₆H₉ClN₂SCore scaffold composition
Molecular Weight 176.67 g/mol Ideal fragment size (<300 Da) for FBDD
LogP (Predicted) ~1.3 - 1.5Favorable CNS penetration potential
H-Bond Donors/Acceptors 1 / 3Balanced for membrane permeability and receptor binding
pKa (Amine) ~9.0Protonated at physiological pH (cationic interaction)

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)[3]

The structural homology of the chlorothiazolyl-methylamine moiety to acetylcholine (ACh) and nicotine establishes nAChRs as its primary biological target.

Mechanism of Action

The molecule acts as a nicotinic pharmacophore . In insects, this scaffold confers high selectivity for central nAChRs, leading to excitotoxicity. In mammals, however, the therapeutic goal is the allosteric modulation or selective agonism of specific subtypes, particularly α7 and α4β2 , which are implicated in neurodegenerative disorders.

  • Binding Mode: The protonated secondary amine mimics the quaternary ammonium of ACh, forming a cation-π interaction with Trp149 (in α7 subunits). The chlorothiazole ring engages in hydrophobic interactions within the orthosteric binding site, distinct from the pyridine ring of nicotine.

  • Therapeutic Application: Cognitive enhancement in Alzheimer’s Disease (AD) and Schizophrenia.[2] Selective α7 agonists improve synaptic plasticity and reduce neuroinflammation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of α7 nAChR activation by chlorothiazole-based ligands in a neuronal context.

nAChR_PathwayLigandChlorothiazole LigandReceptorα7 nAChR (Presynaptic/Postsynaptic)Ligand->ReceptorBinding & ActivationCa_InfluxCa2+ InfluxReceptor->Ca_InfluxChannel OpeningCaMKIICaMKII / ERK1/2 ActivationCa_Influx->CaMKIISignal TransductionNFkBNF-κB InhibitionCa_Influx->NFkBJAK2/STAT3 PathwayCREBCREB PhosphorylationCaMKII->CREBTranscription Factor ActivationOutcome1LTP / Synaptic Plasticity(Cognitive Enhancement)CREB->Outcome1Outcome2Reduced Cytokine Release(Anti-inflammatory)NFkB->Outcome2

Caption: Signal transduction cascade following α7 nAChR activation by chlorothiazole ligands, leading to neuroprotection.[1]

Emerging Oncology Targets: PRMT5 and SHP2

Recent patent literature and medicinal chemistry screens have revealed the utility of the 2-chlorothiazole moiety in oncology, specifically as a warhead or anchor in inhibitors for epigenetic and phosphatase targets.

PRMT5 (Protein Arginine Methyltransferase 5)

PRMT5 is an epigenetic enzyme that symmetrically methylates arginine residues on histones (H4R3, H3R8).[3] Overexpression of PRMT5 is correlated with poor prognosis in glioblastoma and lymphoma.

  • Role of the Scaffold: The 2-chlorothiazole group has been identified in patent literature (e.g., EP 4209485 A1) as a critical structural component in novel PRMT5 inhibitors. It likely occupies the substrate-binding pocket, mimicking the arginine side chain or stabilizing the inhibitor-enzyme complex via halogen bonding.[1]

  • Therapeutic Goal: Inhibition of tumor cell proliferation and induction of apoptosis.

SHP2 (Src Homology-2 Phosphatase)

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a key regulator in the RAS/MAPK signaling pathway.[1]

  • Role of the Scaffold: The chlorothiazole-methylamine fragment serves as a linker or "cap" group in allosteric SHP2 inhibitors (e.g., WO2019/102494A related structures). It aids in locking the enzyme in its auto-inhibited conformation.[1]

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following protocols are recommended for synthesis and biological assay.

Synthesis of this compound

Note: This protocol synthesizes the hydrochloride salt for improved stability.[1]

Reagents: 2-Chloro-5-(chloromethyl)thiazole, Ethylamine (70% in water), THF, Et3N.[1]

  • Preparation: Charge a reaction vessel with 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) dissolved in anhydrous THF.

  • Amination: Cool the solution to 0°C. Dropwise add Ethylamine (excess, 5.0 eq) to prevent bis-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃.

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and treat with 1M HCl in ether to precipitate the hydrochloride salt .

  • Purification: Recrystallize from Ethanol/Ether. Yield is typically >85%.[4][5]

Radioligand Binding Assay (nAChR α7 Subtype)

Objective: Determine the binding affinity (

Materials:

  • Membrane preparation from HEK-293 cells stably expressing human α7 nAChR.[1]

  • Radioligand: [¹²⁵I]-α-Bungarotoxin ([¹²⁵I]-α-BGT).[1]

  • Non-specific binding control: Methyllycaconitine (MLA) or Nicotine (1 mM).

Procedure:

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 2 nM [¹²⁵I]-α-BGT and varying concentrations (10⁻⁹ M to 10⁻⁴ M) of This compound .

  • Buffer: Use 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA to minimize non-specific binding.

  • Equilibrium: Incubate for 2 hours at 25°C.

  • Termination: Harvest cells onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Analysis: Count radioactivity using a gamma counter. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

References

  • European Patent Office. (2021).[1] Compound Having Antitumor Activity and Use Thereof (EP 4209485 A1). (Discusses 2-chlorothiazol-5-yl moiety in PRMT5 inhibitors). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107646, Thiamethoxam (and related intermediates).Link

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. (Mechanistic basis of chlorothiazole binding to nAChRs). Link

  • World Intellectual Property Organization. (2015).[1] Hepatitis B Core Protein Allosteric Modulators (WO2015138895A1). (Cites use of (2-chlorothiazol-5-yl)methanamine).[1][6][7][8][9] Link

  • Frontiers in Cellular Neuroscience. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[10] (Structural analogues and binding pockets). Link

Methodological & Application

Application Notes and Protocols for the Post-Synthesis Purification of N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a critical intermediate in the synthesis of several commercially significant neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[1][2] The purity of this secondary amine is paramount to ensure the efficiency of subsequent reaction steps and the final product's quality, minimizing the formation of unwanted side products and simplifying downstream processing. This guide provides a comprehensive overview of robust techniques for the purification of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The methodologies detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound typically involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)thiazole with ethylamine.

2-chloro-5-(chloromethyl)thiazole 2-chloro-5-(chloromethyl)thiazole Cl-thiazol-CH2Cl Product This compound Cl-thiazol-CH2NHCH2CH3 2-chloro-5-(chloromethyl)thiazole->Product Ethylamine Side_Product_2 Unreacted Starting Material Cl-thiazol-CH2Cl 2-chloro-5-(chloromethyl)thiazole->Side_Product_2 Incomplete Reaction Ethylamine Ethylamine CH3CH2NH2 Side_Product_1 Bis-alkylation Product Cl-thiazol-CH2N(CH2CH3)2 Product->Side_Product_1 Excess Ethylamine/Harsh Conditions

Figure 1: Synthesis and Potential Side Products.

Based on this reaction, the primary impurities to consider are:

  • Unreacted 2-chloro-5-(chloromethyl)thiazole: A non-polar impurity that must be removed.

  • Over-alkylated tertiary amine (N,N-diethyl-N-((2-chlorothiazol-5-yl)methyl)amine): A more non-polar and bulkier impurity formed if excess ethylamine or harsh reaction conditions are used.

  • Residual Ethylamine: A volatile and basic impurity that is typically easy to remove.

  • Solvent and Reagent Residues: Dependent on the specific reaction conditions.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity. The choice and sequence of these methods will depend on the scale of the synthesis and the initial purity of the crude product.

Liquid-Liquid Extraction (Acid-Base Extraction)

This is a fundamental and highly effective first step to separate the basic amine product from non-basic impurities. The principle lies in the differential solubility of the amine and its protonated form in aqueous and organic phases.

Scientific Rationale: The secondary amine product is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. Neutral organic impurities, such as unreacted 2-chloro-5-(chloromethyl)thiazole, will remain in the organic phase. Subsequent basification of the aqueous layer deprotonates the amine, making it soluble in an organic solvent again, thus separating it from any water-soluble impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) solution. The protonated amine will move to the aqueous layer. Repeat the extraction twice to ensure complete transfer.

  • Separation of Non-Basic Impurities: Combine the organic layers. This fraction contains non-basic impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 10. This deprotonates the amine.

  • Back-Extraction: Extract the basified aqueous layer with a fresh portion of dichloromethane or ethyl acetate. The purified amine will now be in the organic layer. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification and Back-Extraction Crude_Mixture Crude Product in Organic Solvent (Amine, Unreacted SM, Byproducts) Add_Acid Add 1M HCl Crude_Mixture->Add_Acid Separatory_Funnel_1 Separatory Funnel Add_Acid->Separatory_Funnel_1 Aqueous_Layer_1 Aqueous Layer (Protonated Amine) Separatory_Funnel_1->Aqueous_Layer_1 Organic_Layer_1 Organic Layer (Neutral Impurities) Separatory_Funnel_1->Organic_Layer_1 Add_Base Add 2M NaOH (pH > 10) Aqueous_Layer_1->Add_Base Separatory_Funnel_2 Separatory Funnel Add_Base->Separatory_Funnel_2 Aqueous_Layer_2 Aqueous Layer (Salts) Separatory_Funnel_2->Aqueous_Layer_2 Organic_Layer_2 Organic Layer (Purified Amine) Separatory_Funnel_2->Organic_Layer_2

Figure 2: Liquid-Liquid Extraction Workflow.

Flash Column Chromatography

For higher purity requirements, flash column chromatography is a powerful technique to separate compounds based on their polarity.[3][4]

Scientific Rationale: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while more polar compounds will have stronger interactions with the silica and elute later. By gradually increasing the polarity of the mobile phase (eluent), a separation of the components can be achieved.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A starting point could be 10% ethyl acetate in hexane, gradually increasing to 30-40%. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Table 1: Typical Flash Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[5]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 10% to 40% Ethyl Acetate)Offers good separation of moderately polar compounds.[3]
Sample Loading Concentrated solution in DCM or initial mobile phaseMinimizes band broadening for better resolution.
Monitoring TLC with UV visualization and/or a potassium permanganate stainAllows for tracking the separation and identifying product-containing fractions.
Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. This is often performed on the hydrochloride salt of the amine, which typically has better crystalline properties than the free base.

Scientific Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.

Protocol (for the Hydrochloride Salt):

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • Dissolution: Gently heat the mixture until all the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Potential Recrystallization Solvents for the Hydrochloride Salt

Solvent SystemObservation
IsopropanolGood for inducing crystallization of amine salts.
Ethanol/WaterA mixture can be optimized for solubility.[6]
AcetonitrileMentioned for similar chlorothiazole derivatives.

Purity Assessment: Analytical Techniques

To validate the effectiveness of the purification process, a combination of analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of the final product and for tracking the removal of impurities throughout the purification process.[7][8]

Protocol (Reverse-Phase HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and for identifying the presence of impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene bridge, and the thiazole proton. The integration of these signals should correspond to the expected proton ratios. Impurities would present as additional, unassignable peaks.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its identity. Fragmentation patterns can also offer structural information and help in identifying impurities.[9]

  • Expected Molecular Ion: For C₆H₉ClN₂S, the expected monoisotopic mass is approximately 176.02 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

The purification of this compound is a critical step in the synthesis of important neonicotinoid insecticides. A systematic approach combining acid-base liquid-liquid extraction, flash column chromatography, and recrystallization of the hydrochloride salt can effectively remove key impurities. The purity of the final product should be rigorously assessed using a combination of HPLC, NMR, and MS to ensure it meets the required specifications for subsequent synthetic transformations. The protocols and rationale provided in this guide offer a robust framework for researchers and professionals to achieve high-purity this compound.

References

  • CN103880832A - Preparation method of thiamethoxam - Google Patents. (n.d.).
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6). Retrieved January 31, 2026, from [Link]

  • WO2015180585A9 - Method of producing thiamethoxam - Google Patents. (n.d.).
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved January 31, 2026, from [Link]

  • Synthesis and Properties of Thiamethoxam and Related Compounds - SciSpace. (n.d.). Retrieved January 31, 2026, from [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14). Retrieved January 31, 2026, from [Link]

  • (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl] - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Supporting Information - Knowledge UChicago. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 31, 2026, from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved January 31, 2026, from [Link]

  • EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents. (n.d.).
  • Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - MDPI. (2024, April 24). Retrieved January 31, 2026, from [Link]

  • Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - ACS Publications. (2014, June 16). Retrieved January 31, 2026, from [Link]

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]

  • What is the Chemistry Behind Normal-Phase Flash Chromatography? - Biotage. (2023, January 19). Retrieved January 31, 2026, from [Link]

  • Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee - PubMed. (2020, February 19). Retrieved January 31, 2026, from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • EXPERIMENTAL AND THEORETICAL OPTIMIZATION OF EMULSIFICATION LIQUID-LIQUID MICROEXTRACTION FOR DETERMINATION OF HERBICIDES USING - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved January 31, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Use of N-((2-Chlorothiazol-5-yl)methyl)ethanamine in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of N-((2-Chlorothiazol-5-yl)methyl)ethanamine (CAS: 120740-07-0) in Structure-Activity Relationship (SAR) studies.[1] This compound serves as a critical "steric probe" and pharmacophore building block, primarily in the optimization of neonicotinoid agrochemicals and thiazole-based pharmaceutical agents.

Introduction & Scientific Rationale

This compound is the N-ethyl homolog of the amine intermediate found in commercial neonicotinoids such as Clothianidin and Thiamethoxam.[1] In medicinal and agrochemical chemistry, this moiety is employed to probe the steric tolerance and lipophilic requirements of the secondary amine binding pocket within target receptors, most notably the nicotinic acetylcholine receptor (nAChR).

Key SAR Utility[1]
  • Bioisosterism: The 2-chlorothiazol-5-yl group is a classic bioisostere of the 6-chloropyridin-3-yl group (found in Imidacloprid).[1] It offers distinct electronic properties (higher electronegativity of sulfur) and metabolic stability profiles.

  • Steric Probing: By substituting the standard N-methyl group with an N-ethyl group (using this compound), researchers can determine the volume constraints of the receptor's auxiliary binding site.[1]

  • Lipophilicity Modulation: The ethyl extension increases logP, potentially altering blood-brain barrier (BBB) penetration in pharmaceuticals or cuticular penetration in agrochemicals.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 120740-07-0
Molecular Formula C₆H₉ClN₂S
Molecular Weight 176.67 g/mol
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2]
Stability Sensitive to strong oxidizers; thiazole ring stable under standard coupling conditions.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient generation of the secondary amine from the chloromethyl precursor.[1]

Reagents:

  • 2-Chloro-5-(chloromethyl)thiazole (Precursor)[1][3][4]

  • Ethylamine (70% aq. solution or 2.0 M in THF)

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN) or THF[1]

Workflow:

  • Preparation: Charge a reaction vessel with 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) dissolved in anhydrous ACN (0.5 M concentration).

  • Amine Addition: Cool the solution to 0°C. Add Ethylamine (5.0 – 10.0 eq) dropwise.

    • Note: A large excess of ethylamine is critical to prevent over-alkylation (formation of the tertiary amine).

  • Base Addition: Add powdered

    
     (1.5 eq).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Concentrate the solvent under reduced pressure to remove excess ethylamine.

    • Dilute residue with water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Protocol B: Coupling to Nitroguanidine Scaffold (SAR Example)

Objective: Synthesize an N-ethyl Clothianidin analog to test steric effects.

Reagents:

  • This compound (from Protocol A)[1]

  • S-Methyl-N-nitro-N'-methylisothiourea (Activation reagent)[1]

  • Ethanol (EtOH)[1]

Workflow:

  • Dissolve the amine (1.0 eq) in EtOH.

  • Add S-Methyl-N-nitro-N'-methylisothiourea (1.1 eq).[1]

  • Reflux the mixture at 70–80°C for 6 hours until methyl mercaptan evolution ceases.

    • Safety Alert: Use a scrubber for methyl mercaptan gas.[1]

  • Cool to RT and filter the precipitate (the target nitroguanidine). Recrystallize from EtOH/Water.

Biological Evaluation: nAChR Binding Assay

Context: This assay determines if the N-ethyl modification retains the high affinity characteristic of neonicotinoids.[1]

Materials:

  • Tissue Source: House fly (Musca domestica) head homogenates or recombinant rat

    
     nAChR membranes.
    
  • Radioligand:

    
    -Imidacloprid or 
    
    
    
    -Epibatidine.[1]
  • Test Compound: N-ethyl analog synthesized in Protocol B.

Step-by-Step Procedure:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation:

    • In a 96-well plate, combine:

      • 50

        
         Membrane suspension (200 
        
        
        
        protein).
      • 25

        
         Radioligand (2 nM final conc).
        
      • 25

        
         Test compound (Concentration range: 
        
        
        
        to
        
        
        M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters with ice-cold buffer (3x). Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    values using non-linear regression (GraphPad Prism). Compare the
    
    
    of the N-ethyl analog vs. the N-methyl standard (Clothianidin).

Visualizing the SAR Strategy

The following diagram illustrates the decision-making process when using this building block to optimize a lead compound.

SAR_Workflow Start Lead Compound (N-Methyl) Hypothesis Hypothesis: Increase Lipophilicity? Probe Steric Bulk? Start->Hypothesis Synthesis Synthesize N-Ethyl Analog (Using CAS 120740-07-0) Hypothesis->Synthesis Select N-Ethyl Assay nAChR Binding Assay Synthesis->Assay Result_Loss Loss of Potency (Steric Clash) Assay->Result_Loss Ki > 100nM Result_Gain Retained/Improved Potency (Exploitable Pocket) Assay->Result_Gain Ki < 10nM Next_Step Next Step: Try Propyl/Isopropyl or Cyclize Result_Gain->Next_Step

Caption: Workflow for utilizing this compound to probe steric tolerance in the nAChR binding pocket.

Troubleshooting & Optimization

  • Synthesis Issue: Formation of Tertiary Amine (Bis-alkylation).

    • Cause: Insufficient excess of ethylamine relative to the chloromethyl precursor.

    • Solution: Increase ethylamine ratio to >10:1 or use slow addition of the alkyl halide to the amine solution.

  • Assay Interference: High Non-Specific Binding.[1]

    • Cause: The increased lipophilicity of the ethyl group may cause the compound to stick to plasticware.

    • Solution: Use glass-coated plates or add 0.01% BSA/Tween-20 to the assay buffer.[1]

  • Stability:

    • The 2-chloro position on the thiazole ring is susceptible to nucleophilic attack by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions. Avoid high temperatures (>100°C) in basic media during coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135779804, Clothianidin (Structural Analog). Retrieved from [Link][1][5]

  • Maienfisch, P., et al. (2001).Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. (Contextual grounding for chlorothiazole SAR).
  • Tomizawa, M., & Casida, J. E. (2003).Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. (Protocol basis for nAChR assays).

Sources

Application Note: Quantitative Bioanalysis of N-((2-Chlorothiazol-5-yl)methyl)ethanamine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a key intermediate in the synthesis of neonicotinoid insecticides, a class of compounds that have been subject to extensive environmental and toxicological research. Due to its structural similarity to insecticides like clothianidin and thiametham, understanding its metabolic fate is crucial for comprehensive safety and environmental impact assessments. This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its putative metabolites in a biological matrix, such as plasma. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale underpinning the methodological choices, ensuring both technical accuracy and practical applicability.

Predicted Metabolic Pathways

A thorough understanding of a compound's metabolic pathway is fundamental to designing a comprehensive analytical method that can detect and quantify not only the parent compound but also its biologically relevant metabolites. In the absence of direct metabolic studies for this compound, we can predict its biotransformation based on the well-documented metabolism of structurally analogous neonicotinoids, such as clothianidin, and general principles of xenobiotic metabolism.[1][2]

Metabolic processes are broadly categorized into Phase I and Phase II reactions.[3][4][5][6] Phase I reactions typically involve the introduction or unmasking of functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[3][4][5][6]

Phase I Metabolism:

  • N-De-ethylation: The ethyl group attached to the secondary amine is a likely site for oxidative dealkylation by cytochrome P450 (CYP) enzymes. This would result in the formation of the primary amine metabolite, (2-chlorothiazol-5-yl)methanamine.

  • Oxidative Deamination: The secondary amine could undergo oxidative deamination to form the corresponding aldehyde, (2-chlorothiazol-5-yl)acetaldehyde. This aldehyde is likely to be further oxidized to (2-chlorothiazol-5-yl)acetic acid.

  • Hydroxylation of the Thiazole Ring: The thiazole ring may be a target for hydroxylation, although this is generally a less common metabolic pathway for this heterocyclic system.

Phase II Metabolism:

  • Glucuronidation/Sulfation: The primary and secondary amines, as well as any hydroxylated metabolites formed during Phase I, can serve as substrates for conjugation reactions with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases).[3][7] These reactions significantly increase the polarity of the metabolites, aiding in their elimination from the body.

The following diagram illustrates the predicted primary metabolic pathways for this compound.

G parent This compound metabolite1 N-De-ethylated Metabolite ((2-chlorothiazol-5-yl)methanamine) parent->metabolite1 Phase I: N-De-ethylation (CYP450) metabolite2 Oxidative Deamination Product ((2-chlorothiazol-5-yl)acetic acid) parent->metabolite2 Phase I: Oxidative Deamination & Oxidation metabolite3 Phase II Conjugate (e.g., Glucuronide) metabolite1->metabolite3 Phase II: Conjugation

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences, such as proteins and phospholipids, which can suppress the ionization of the target analytes and compromise the accuracy and precision of the LC-MS/MS analysis.[8] We present two robust methods: Protein Precipitation (PPT) for its simplicity and speed, and Solid-Phase Extraction (SPE) for its superior cleanup and potential for analyte enrichment.[9][10][11]

Protocol 1: Protein Precipitation (PPT)

This method is ideal for high-throughput screening and when a simpler, faster workflow is desired. Acetonitrile is a common choice for PPT as it efficiently denatures and precipitates plasma proteins.[8][12][13][14]

  • Materials:

    • Human plasma (or other relevant biological matrix)

    • This compound and potential metabolite analytical standards

    • Internal Standard (IS) - a structurally similar compound not expected to be present in the samples (e.g., a stable isotope-labeled analog)

    • Acetonitrile (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated microcentrifuge

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[13]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by selectively retaining the analytes on a solid sorbent while matrix components are washed away. This often results in lower matrix effects and improved sensitivity.[9][10][11] A mixed-mode cation exchange SPE cartridge is recommended to retain the basic amine functionalities of the parent compound and its primary metabolites.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

    • SPE vacuum manifold or positive pressure processor

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent for optimal analyte retention.

    • Loading: Load the plasma sample (pre-treated by dilution with 4% phosphoric acid in water to ensure analyte ionization).

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analytes, releasing them from the sorbent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow cluster_1 Protein Precipitation cluster_2 Solid-Phase Extraction plasma Plasma Sample ppt_start Add Acetonitrile + IS plasma->ppt_start spe_condition Condition plasma->spe_condition ppt_vortex Vortex ppt_start->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant analysis analysis ppt_supernatant->analysis LC-MS/MS Analysis spe_load Load spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_dry Evaporate & Reconstitute spe_elute->spe_dry spe_dry->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Table 1: Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good retention for moderately polar compounds. The smaller particle size of UHPLC columns offers improved resolution and faster analysis times.[15]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analytes in positive ion mode, enhancing MS sensitivity.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to separate the parent compound and its more polar metabolites.[15]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

Table 3: MRM Transitions (Hypothetical)

MRM transitions must be empirically determined by infusing pure standards of the parent compound and its metabolites. The following are hypothetical transitions based on the predicted structures.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound[M+H]+Fragment 1Optimized
Fragment 2Optimized
N-De-ethylated Metabolite[M+H]+Fragment 1Optimized
Fragment 2Optimized
Acetic Acid Metabolite[M+H]+Fragment 1Optimized
Fragment 2Optimized
Internal Standard[M+H]+Fragment 1Optimized
Fragment 2Optimized

Bioanalytical Method Validation

A full validation of the bioanalytical method is required to ensure its reliability for the intended application, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[17][18][19][20][21][22][23]

1. Selectivity and Specificity: The method's ability to differentiate and quantify the analytes from endogenous matrix components and other potential interferences must be established. This is achieved by analyzing at least six different blank plasma lots. The response of any interfering peak at the retention time of the analytes should not exceed 20% of the lower limit of quantification (LLOQ), and not more than 5% for the internal standard.[19]

2. Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[18]

3. Calibration Curve: A calibration curve should be generated using a series of calibration standards (typically 6-8 non-zero concentrations) by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be consistently ≥ 0.99.

4. Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).

5. Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration representative of sample processing time.

  • Long-Term Stability: Under frozen storage conditions (-20°C or -80°C) for a period that exceeds the expected storage time of study samples.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantitative analysis of this compound and its predicted metabolites in plasma. By integrating predictive metabolism with established bioanalytical techniques and adhering to regulatory validation standards, researchers can confidently generate high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to adapt and optimize this method for their specific research needs.

References

  • Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem. Available at: [Link]

  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC - NIH. Available at: [Link]

  • Phase I vs. Phase II Metabolism | 100% Best Explanation - USMLE Strike. Available at: [Link]

  • Impact of clothianidin exposure on the growth, metabolism, and neurological function of Penaeus vannamei - PMC - PubMed Central. Available at: [Link]

  • Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC - NIH. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Available at: [Link]

  • Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. Available at: [Link]

  • Xenobiotic metabolism - Wikipedia. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available at: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]

  • Estimation of thiamethoxam and its metabolites in wheat using QuEChERS methodology combined with LC-MS/MS - Taylor & Francis. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. Available at: [Link]

  • Microbial metabolic pathway of clothianidin and their intermediate products. - ResearchGate. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • LC-MS metabolomics of polar compounds - PubMed. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Phase II (Conjugation) Reactions. Available at: [Link]

  • Characterization of the metabolic transformation of thiamethoxam to clothianidin in Helicoverpa armigera larvae by SPE combined UPLC-MS/MS and its relationship with the toxicity of thiamethoxam to Helicoverpa armigera larvae - PubMed. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]

  • Behavior of Thiamethoxam and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol - MDPI. Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Available at: [Link]

  • Bioanalytical Method Validation. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]

  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological,. Available at: [Link]

  • Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11 - PubMed. Available at: [Link]

  • a protein precipitation extraction method - Protocols.io. Available at: [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Available at: [Link]

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Cryopreservation of samples containing N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cryogenic Preservation of Biological Matrices Containing N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Executive Summary

This application note details the protocols for the cryopreservation of biological samples (plasma, serum, tissue homogenates) containing This compound (CAS 120740-07-0). As a secondary amine and a key structural analog to neonicotinoids (e.g., Clothianidin, Thiamethoxam), this compound presents specific stability challenges—namely susceptibility to photo-oxidation , N-oxide formation , and enzymatic degradation in active matrices.

Failure to strictly control the cryogenic workflow can lead to significant analyte loss (>15%), compromising the integrity of pharmacokinetic (PK) and toxicological data. This guide provides a validated workflow to ensure analyte stability from collection to LC-MS/MS analysis.

Compound Profile & Stability Risks

Analyte Identity:

  • Name: this compound[1][2][3]

  • Chemical Class: 2-Chlorothiazole derivative; Secondary amine.

  • Relevance: Metabolite/Intermediate of neonicotinoid insecticides; Pharmacological scaffold.

Key Degradation Mechanisms:

  • Photo-Degradation: Thiazole rings, particularly when substituted, are sensitive to UV/visible light, leading to ring cleavage or oxidation (singlet oxygen mediated).

  • N-Oxidation: The secondary amine group is prone to oxidation to form the N-oxide, especially in the presence of peroxides or during freeze-thaw cycles where dissolved oxygen concentrates.

  • Enzymatic Metabolism: In plasma or liver homogenates, esterases or oxidases may remain active if not quenched, altering the analyte concentration post-sampling.

Protocol 1: Sample Collection & Pre-Treatment

Objective: Stabilize the analyte immediately upon collection (The "Golden Hour").

Materials Required:
  • Collection Tubes: Amber Polypropylene (PP) tubes (to block UV light). Do not use glass (risk of adsorption).

  • Anticoagulant (for plasma): K2EDTA is preferred over Heparin (Heparin can interfere with certain LC-MS assays).

  • Stabilizer Solution: 5% Formic Acid (aq) or Ascorbic Acid (1 mg/mL) if oxidation is high risk.

Workflow:
  • Collection: Collect blood/tissue samples directly into pre-chilled (4°C) containers.

  • Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C immediately after collection.

  • Acidification (Optional but Recommended):

    • For secondary amines, adjusting pH to < 5.0 protonates the amine, reducing volatility and oxidative susceptibility.

    • Action: Add 10 µL of 5% Formic Acid per 1 mL of plasma.

  • Light Protection: Perform all steps under yellow light or wrap tubes in aluminum foil.

Protocol 2: Cryogenic Storage Workflow

Objective: Arrest chemical and enzymatic activity for long-term storage.

Storage Temperature Rationalization:
  • -20°C: Acceptable for short-term storage (< 2 weeks).

  • -80°C: Mandatory for long-term storage (> 1 month). At -80°C, molecular mobility is virtually halted, preventing hydrolysis of the chlorothiazole ring.

Step-by-Step Procedure:
  • Aliquotting: Divide the sample into small aliquots (e.g., 100–200 µL) to avoid multiple freeze-thaw cycles.

    • Rule: Never freeze the bulk sample if you plan to analyze it multiple times.

  • Freezing Rate:

    • Place aliquots in a -80°C freezer. "Snap freezing" (liquid nitrogen) is generally not required for this small molecule unless the matrix is highly enzymatic (e.g., liver microsomes).

  • Labeling: Use cryo-resistant labels. Include: Analyte ID, Matrix, Date, and "Light Sensitive" warning.

Protocol 3: Thawing & Extraction

Objective: Recover the analyte without inducing "thaw-stress" degradation.

  • Thaw Temperature: Thaw samples on wet ice (4°C). Never thaw in a 37°C water bath (accelerates enzymatic degradation).

  • Vortexing: Vortex gently for 10 seconds to ensure homogeneity (cryoconcentration effects can stratify the sample).

  • Extraction (Protein Precipitation):

    • Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to 1 volume of sample.

    • The organic solvent denatures enzymes immediately, halting any reactivation during the thaw.

Visualizations

Figure 1: Sample Lifecycle & Integrity Logic

This diagram illustrates the critical control points (CCPs) where analyte loss is most likely to occur.

SampleLifecycle Collection Sample Collection (t=0) Stabilization Stabilization (Acid/Cold/Dark) Collection->Stabilization < 30 mins (Prevent Enzymatic Activity) Freezing Cryopreservation (-80°C) Stabilization->Freezing Aliquotting (Avoid Freeze-Thaw) Risk1 Risk: N-Oxidation Action: Acidify Stabilization->Risk1 Thawing Thawing (4°C on Ice) Freezing->Thawing Storage (Months) Risk2 Risk: Ring Hydrolysis Action: -80°C Freezing->Risk2 Analysis LC-MS/MS Analysis Thawing->Analysis Immediate Extraction

Caption: Critical Control Points in the cryopreservation workflow for chlorothiazole amines.

Figure 2: Degradation Pathways

Understanding why we freeze is crucial. This diagram shows the chemical risks.

DegradationPathways cluster_0 Degradation Risks Analyte N-((2-Chlorothiazol-5-yl) methyl)ethanamine Oxidation N-Oxide Formation (via Peroxides/O2) Analyte->Oxidation Room Temp / O2 Photolysis Thiazole Ring Cleavage (via UV Light) Analyte->Photolysis Light Exposure Hydrolysis Chloride Displacement (via High pH/Temp) Analyte->Hydrolysis pH > 8.0

Caption: Primary chemical degradation pathways mitigated by the cryopreservation protocol.

Quality Control & Validation

To validate this protocol in your lab, perform a Freeze-Thaw Stability Test :

  • Prepare Low and High QC samples (spiked plasma).

  • Freeze at -80°C for 24 hours.

  • Thaw unassisted at room temperature.

  • Refreeze. Repeat for 3 cycles.

  • Acceptance Criteria: The mean concentration after Cycle 3 must be within ±15% of the nominal concentration (freshly prepared).

ParameterSpecification
Storage Temp -70°C to -80°C
Container Amber Polypropylene
Max Freeze-Thaw Cycles 3
Thaw Method Wet Ice (approx. 4°C)
Stability Window (-80°C) Predicted > 12 months (based on structural analogs)

References

  • PubChem. (n.d.).[1] this compound (Compound). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Retrieved from [Link]

  • Wu, L., et al. (2007).[4] Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kiefer, K., et al. (2019).[5] Identification of neonicotinoid metabolites in surface waters. Environmental Science & Technology. (Contextual reference for chlorothiazole stability).

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Assay Troubleshooting & Optimization[1]

Executive Summary

N-((2-Chlorothiazol-5-yl)methyl)ethanamine (hereafter referred to as CCT-Et ) is a critical pharmacophore analog in the neonicotinoid class of agrochemicals.[1][2] Structurally homologous to the precursors of Clothianidin and Thiamethoxam, this secondary amine presents unique challenges in stability, chromatographic separation, and receptor binding affinity.

This guide addresses the three most common failure modes associated with CCT-Et:

  • Hydrolytic Instability: The susceptibility of the 2-chlorothiazole moiety to nucleophilic attack.[1]

  • Chromatographic Tailing: Secondary amine interactions with silanols.

  • Receptor Binding Variability: pH-dependent protonation states affecting nAChR affinity.[1]

Module 1: Chemical Integrity & Handling

Context: The 2-chlorothiazole ring is an electrophilic center.[1][3] Improper storage or handling leads to "silent" degradation that compromises assay reproducibility before the experiment begins.[1]

FAQ: Stability & Storage

Q: My stock solution has turned from colorless to pale yellow. Is it still usable? A: Likely No. The yellowing indicates oxidative degradation of the secondary amine or photolytic dechlorination of the thiazole ring.

  • Root Cause: Secondary amines are prone to N-oxidation and can absorb atmospheric CO₂ to form carbamates.[1] Simultaneously, UV light can cleave the C-Cl bond on the thiazole.[1]

  • Corrective Action: Verify purity via LC-MS. If purity is <95%, discard.[1]

  • Prevention: Store neat material at -20°C under Argon. Store solvated stocks (DMSO/Acetonitrile) in amber glass to prevent photolysis.

Q: I see a new peak at [M-Cl+OH] in my mass spec. What happened? A: You have triggered Hydrolytic Dechlorination .[1]

  • Mechanism: The C-2 position of the thiazole is susceptible to Nucleophilic Aromatic Substitution (

    
    ). In alkaline conditions (pH > 8) or high heat, the chloride is displaced by a hydroxyl group, forming the inactive 2-hydroxythiazole derivative.
    
  • Protocol Adjustment: Maintain aqueous buffers at pH < 7.5. Avoid heating above 40°C in protic solvents.[1]

Visualizing Degradation Pathways

degradation_pathways CCT CCT-Et (Active) [Secondary Amine] Hydrolysis Hydrolysis (pH > 8) S_NAr Mechanism CCT->Hydrolysis Oxidation Oxidation/Photolysis (Air/UV Exposure) CCT->Oxidation Hydroxy 2-Hydroxythiazole Analog (Biologically Inactive) Hydrolysis->Hydroxy Cl displacement N_Oxide N-Oxide / Carbamate (Impurity) Oxidation->N_Oxide Amine degradation

Figure 1: Primary degradation pathways for chlorothiazolyl-amines.[1] High pH triggers chloride displacement, while air/light exposure degrades the amine tail.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Context: CCT-Et is a secondary amine.[1] In standard Reverse Phase (RP) HPLC, the nitrogen lone pair interacts with acidic silanols on the silica column, causing severe peak tailing and retention time shifts.[1]

Troubleshooting Guide: Peak Tailing & Ghost Peaks
SymptomProbable CauseTechnical Solution
Severe Tailing (As > 1.5) Silanol InteractionAdd a Competitor: Use 10-20 mM Ammonium Formate or 0.1% Triethylamine (TEA) in the mobile phase.[1] The ammonium ions compete for silanol sites, "masking" them from the analyte.[1]
Split Peaks pH near pKaControl pH: The pKa of the secondary amine is ~9-10. Run the method at pH 3.0 (fully protonated) or pH 11 (fully deprotonated, requires hybrid column).[1] Avoid pH 7-9 where species interconvert.[1]
Ghost Peak (RT ~2 min) Hydrolysis in AutosamplerSolvent Mismatch: Do not store samples in 100% water. Use 50:50 Water:Acetonitrile to reduce hydrolytic activity.[1] Keep autosampler at 4°C.
Retention Drift Column "Dewetting"Chain Collapse: If using <5% organic phase for retention of this polar amine, C18 chains may collapse.[1] Use a "AQ" (Aqueous) compatible column or HILIC mode.
Recommended HPLC Protocol (Self-Validating)

To ensure data integrity, run this standard protocol. If tailing persists, the column is likely compromised (voided or fouled).[1]

  • Column: C18 with end-capping (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Critical for shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Thiazole absorbance) & MS (ESI+).[1]

Module 3: Biological Assay Optimization (nAChR Binding)

Context: CCT-Et acts as a neonicotinoid pharmacophore, binding to the insect nicotinic acetylcholine receptor (nAChR).[1] The assay often fails due to high non-specific binding (NSB) driven by the lipophilic thiazole ring.[1]

FAQ: Receptor Binding Assays

Q: My IC50 values are shifting between runs. Why? A: pH Control is likely the culprit. The binding of neonicotinoids is often driven by the "cation-pi" interaction between the protonated amine and the receptor's aromatic residues (Trp/Tyr).

  • The Fix: Ensure your assay buffer is strictly buffered at pH 7.4. A drift to pH 7.8 can deprotonate a fraction of the amine (pKa ~9.5), reducing the effective concentration of the active cationic species.[1]

Q: I have high background signal (High NSB). A: The chlorothiazole ring is hydrophobic. It sticks to plasticware.[1]

  • The Fix:

    • Use Low-Binding plates (polypropylene).[1]

    • Add 0.1% BSA or 0.05% Tween-20 to the wash buffer to solubilize the hydrophobic tail during wash steps.[1]

    • Pre-soak filters in 0.3% Polyethyleneimine (PEI) for radioligand filtration assays to block non-specific filter binding.[1]

Workflow Logic: Assay Troubleshooting

assay_logic Start High Variation in IC50? Check_pH Check Buffer pH (Must be 7.2 - 7.4) Start->Check_pH Check_NSB Check Non-Specific Binding (>20% of Total?) Check_pH->Check_NSB pH OK Action_pH Adjust pH. Protonation is critical for binding. Check_pH->Action_pH pH drifted Action_NSB Add 0.3% PEI to filters or 0.1% BSA to buffer. Check_NSB->Action_NSB High NSB Ligand_Depletion Check Ligand Depletion (Receptor conc. too high?) Check_NSB->Ligand_Depletion NSB OK Action_Depletion Reduce Receptor Conc. <10% of Kd Ligand_Depletion->Action_Depletion Yes

Figure 2: Decision tree for troubleshooting nAChR binding assays involving CCT-Et.

Module 4: Synthesis & Derivatization Tips

If you are using CCT-Et as a building block (e.g., coupling to a nitroguanidine or cyanoamidine core):

  • Avoid Strong Bases: Do not use NaOH or KOH for deprotonation, as they risk hydrolyzing the chlorothiazole.[1] Use organic bases like DIPEA or TEA.[1]

  • Scavenge HCl: The coupling often releases HCl.[1] If not scavenged, the acid can protonate the unreacted amine, stalling the reaction.

  • Monitor via TLC: The amine stains well with Ninhydrin (purple/blue).[1] The product (amide/urea) will usually be Ninhydrin negative or faint, providing a quick visual check for reaction completion.[1]

References
  • Jeschke, P., & Nauen, R. (2008).[1] Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Discusses the structure-activity relationship of chlorothiazolyl-methyl amines.

  • McCalley, D. V. (2010).[1] Overcoming the Challenges of Analyzing Basic Compounds by HPLC. Definitive guide on silanol interactions with secondary amines.

    • [1]

  • Tomizawa, M., & Casida, J. E. (2005).[1] Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Covers the nAChR binding site and the role of the cationic amine.[4]

    • [1]

  • PubChem Compound Summary.

    • [1]

Sources

Technical Support Center: Optimizing Derivatization of N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with N-((2-Chlorothiazol-5-yl)methyl)ethanamine. This molecule, a core scaffold in various agrochemical and pharmaceutical compounds, presents a unique and interesting challenge for synthetic derivatization.[1][2] Its structure features two primary reactive sites: a nucleophilic secondary amine and an electrophilic C2-position on the thiazole ring, which is activated for Nucleophilic Aromatic Substitution (SNAr).[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-proven solutions. Our focus is on enabling selective derivatization of the secondary amine while minimizing undesirable side reactions on the thiazole ring. We will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions for your specific synthetic goals.

Core Principles: A Tale of Two Pathways

Success in derivatizing this substrate hinges on understanding the competition between two potential reactions: the desired N-acylation (or alkylation) of the secondary amine and the undesired SNAr at the C2-chloro position.

  • N-Acylation: A standard nucleophilic acyl substitution where the lone pair of the secondary amine attacks the electrophilic carbonyl of an acylating agent (e.g., an acyl chloride or anhydride). This reaction is typically fast and requires a base to neutralize the acidic byproduct.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position of the thiazole ring is electron-deficient due to the electronegativity of the ring nitrogen and the chlorine atom, making it susceptible to attack by nucleophiles.[3][7] If conditions are too harsh (e.g., high temperature) or if a strong nucleophile is present, the chlorine atom can be displaced.[8]

The key to optimization is to select conditions that kinetically favor the N-acylation pathway while disfavoring the SNAr pathway.

Competing_Pathways cluster_start Reactants cluster_products Potential Products cluster_conditions Reaction Conditions Influence Pathway Start This compound + Acylating Agent (R-COCl) Desired Desired Product (N-Acylated) Start->Desired N-Acylation (Fast, Lower Energy) Side Side Product (SNAr Substitution) Start->Side SNAr (Slower, Higher Energy or Wrong Conditions) Cond_Good Mild Temp. Non-nucleophilic Base Aprotic Solvent (DCM, THF) Cond_Good->Desired Cond_Bad High Temp. Strong Nucleophile Polar Aprotic (DMF, DMSO) Cond_Bad->Side

Caption: Competing reaction pathways for derivatization.

Troubleshooting and FAQs

Q1: My N-acylation reaction is sluggish, and TLC analysis shows significant unreacted starting material. What's going wrong?

This is a common issue that typically points to the deactivation of your starting amine or suboptimal reaction kinetics. Let's break down the potential causes and solutions.

Core Problem: The N-acylation reaction, especially with an acyl chloride, generates one equivalent of acid (HCl). This acid will readily protonate the secondary amine of your starting material, rendering it non-nucleophilic and effectively halting the reaction.[5][6]

Potential Cause Underlying Rationale Recommended Solution
Insufficient Base The generated HCl is not being scavenged, leading to protonation and deactivation of the starting amine.[5]Use at least 1.1 equivalents of a tertiary amine base (e.g., triethylamine, DIPEA). For sluggish reactions, increasing to 1.5-2.0 equivalents can be beneficial.
Reagent Quality Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze, reducing their effective concentration.Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Argon).
Low Temperature While starting the reaction at 0 °C is good practice to control the initial exotherm, some acylations require thermal energy to proceed to completion.After the initial addition of the acylating agent at 0 °C, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Gentle heating (40 °C) can be explored if necessary, but be mindful of promoting SNAr.
Poor Solubility If reactants are not fully dissolved, the reaction becomes diffusion-controlled and slow.Choose a solvent that fully dissolves the starting amine. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points.[9] If solubility is still an issue, a small amount of a more polar co-solvent like DMF can be added, but use it sparingly.
Q2: I've successfully acylated the amine, but I'm getting a major byproduct. Mass spectrometry suggests the chlorine on the thiazole has been replaced. How do I prevent this?

You are observing the classic competing SNAr side reaction. The key to preventing this is to use conditions that are "just right" for the N-acylation but not energetic enough to overcome the activation barrier for the aromatic substitution.

Core Problem: The C2-position on the thiazole ring is electrophilic.[3] High temperatures, extended reaction times, and the use of highly polar, aprotic solvents (which stabilize the charged intermediate of the SNAr mechanism) will favor this unwanted pathway.[10][11]

ParameterConditions Favoring N-Acylation (Desired)Conditions Favoring SNAr (Undesired)
Temperature 0 °C to Room Temperature (up to 40 °C)> 60 °C, especially prolonged heating
Solvent Aprotic, lower polarity (DCM, THF, Acetonitrile)[9]Polar Aprotic (DMF, DMSO, NMP)[10]
Base Non-nucleophilic, sterically hindered (e.g., DIPEA)Potentially nucleophilic bases (e.g., Pyridine) or strong bases that could generate other nucleophiles
Reaction Time As short as possible; monitor by TLC and quench upon completionExtended reaction times (>12 hours) at elevated temperatures

Pro-Tip: If SNAr is a persistent issue, consider switching from a highly reactive acyl chloride to a slightly less reactive acylating agent like an anhydride or an activated ester (e.g., N-acylbenzotriazole).[12] This can provide a wider window of selectivity.

Q3: What is the optimal choice of base for this reaction? Does it really matter?

Yes, the choice of base is critical and serves two roles: acid scavenger and, potentially, a nucleophilic catalyst.[13]

1. Acid Scavenger: Its primary role is to neutralize the generated HCl. For this, a non-nucleophilic, sterically hindered base is ideal as it will not compete with your starting amine in attacking the acylating agent. 2. Nucleophilic Catalyst: Some bases, like pyridine or 4-Dimethylaminopyridine (DMAP), can act as catalysts. They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine.[13] This can accelerate the desired reaction.

Base pKa of Conj. Acid Type Comments
Triethylamine (TEA) ~10.7Non-nucleophilic ScavengerStandard, cost-effective choice. Generally effective.
DIPEA (Hünig's Base) ~11.0Sterically Hindered ScavengerExcellent choice to minimize side reactions. Its bulk prevents it from acting as a nucleophile. Highly recommended.
Pyridine ~5.2Nucleophilic Catalyst / ScavengerWeaker base, but can catalyze the reaction. Can be harder to remove during workup.
DMAP ~9.7Potent Nucleophilic CatalystUsed in catalytic amounts (0.05-0.1 eq) alongside a stoichiometric scavenger like TEA or DIPEA to significantly accelerate sluggish reactions.

Recommendation: Start with 1.2 equivalents of DIPEA . If the reaction is slow, add 0.1 equivalents of DMAP as a catalyst.

Q4: What is a reliable, step-by-step protocol for N-acetylation to get me started?

This protocol provides a robust starting point for the N-acetylation of this compound. It is designed to maximize yield while minimizing the SNAr side product.

Experimental Protocol: N-Acetylation

  • Preparation: To a flame-dried round-bottom flask under an atmosphere of dry Nitrogen, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise with stirring.

  • Acylating Agent Addition: Slowly add Acetyl Chloride (1.1 eq) dropwise. A white precipitate of DIPEA·HCl may form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DIPEA (1.2 eq) B->C D 4. Add Acyl Chloride (1.1 eq) Dropwise C->D E 5. Warm to RT Stir for 1-3h D->E F 6. Monitor by TLC E->F F->E Incomplete G 7. Aqueous Workup (NaHCO3, Brine) F->G Reaction Complete H 8. Dry, Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General experimental workflow for N-Acylation.

References

  • Synthesis of Chromonylthiazolidines and Their Cytotoxicity to Human Cancer Cell Lines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Acylation under weak base conditions. (n.d.). LibreTexts Chemistry. Retrieved January 25, 2026, from [Link]

  • Kekesi, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • PubChem Compound Summary for CID 53578, Clothianidin. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • PubChem Compound Summary for CID 135779804, N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 25, 2026, from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 25, 2026, from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved January 25, 2026, from [Link]

  • 4.5: Nucleophilic acyl substitution reactions. (2023). LibreTexts Chemistry. Retrieved January 25, 2026, from [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). MDPI. Retrieved January 25, 2026, from [Link]

  • PubChem Compound Summary for CID 155802, Thiamethoxam. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 25, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Thiazole Chemical Reactions. (n.d.). CUTM Courseware. Retrieved January 25, 2026, from [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved January 25, 2026, from [Link]

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Technical Support Center: Managing Cross-Reactivity in Assays with N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-((2-Chlorothiazol-5-yl)methyl)ethanamine. This guide is designed to provide expert advice and practical solutions for managing potential cross-reactivity in your assays. As a small molecule with a reactive thiazole ring, this compound and its structural analogs can present unique challenges in assay specificity. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly encountered?

This compound is a chemical compound featuring a 2-chlorothiazole moiety. This structural motif is found in various biologically active molecules, including pharmaceuticals and neonicotinoid insecticides like clothianidin and thiamethoxam.[1][2][3] Its presence in drug discovery pipelines or as a potential environmental contaminant necessitates highly specific detection methods.

Q2: What is cross-reactivity and why is it a concern for assays involving this compound?

Cross-reactivity is the phenomenon where an assay's detection antibody or receptor binds to molecules other than the intended analyte.[4] For this compound, structurally similar compounds, metabolites, or even seemingly unrelated molecules present in the sample matrix can cause interference, leading to inaccurate quantification and false-positive or false-negative results.[5] The thiazole ring itself is a pharmacophore nucleus in many FDA-approved drugs, highlighting the potential for a wide range of compounds to share structural similarities.[6]

Q3: What are the primary causes of cross-reactivity in immunoassays?

Cross-reactivity in immunoassays is primarily driven by:

  • Structural Similarity: The antibody's binding site (paratope) may recognize a shared epitope on both the target analyte and a structurally related molecule.

  • Antibody Specificity: Polyclonal antibodies, which recognize multiple epitopes, are more prone to cross-reactivity than monoclonal antibodies that target a single epitope.[5]

  • Assay Conditions: Factors like buffer pH, ionic strength, and temperature can influence antibody-antigen binding kinetics and specificity.[7]

  • Matrix Effects: Complex biological samples contain numerous endogenous molecules that can interfere with the assay.[5]

Q4: Are there regulatory guidelines I should be aware of regarding assay specificity?

Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[8][9][10] These guidelines emphasize the importance of demonstrating assay specificity and selectivity as a core component of method validation to ensure data reliability for clinical and toxicokinetic studies.[11][12][13][14]

Troubleshooting Guide: Investigating and Mitigating Cross-Reactivity

This section provides a structured approach to identifying and resolving cross-reactivity issues in your assays.

Issue 1: My assay is showing unexpectedly high background or false-positive results.

High background can be a strong indicator of non-specific binding or cross-reactivity.

Underlying Cause Analysis:

False positives can arise from the detection antibody binding to interfering molecules in the sample matrix or to structurally similar compounds. Small molecules, in particular, can cause assay interference through various mechanisms.[15][16][17]

Step-by-Step Troubleshooting Protocol:

  • Assess Matrix Interference:

    • Prepare multiple dilutions of your sample matrix (e.g., serum, plasma) without the analyte.

    • Analyze these "blank" samples in your assay. A high signal in the absence of the analyte points to matrix effects.

    • Mitigation Strategy: Diluting the sample can often reduce the concentration of interfering molecules to a level below which they significantly impact the assay.[5]

  • Specificity Testing with Structural Analogs:

    • Identify potential cross-reactants based on structural similarity to this compound. Common analogs include other thiazole-containing compounds, neonicotinoids like clothianidin and thiamethoxam, and their metabolites.[1][2][18]

    • Prepare serial dilutions of these potential cross-reactants and run them in your assay as individual samples.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Analyte at 50% Binding / Concentration of Cross-Reactant at 50% Binding) x 100

Data Summary Table for Specificity Testing:

Compound TestedConcentration for 50% Inhibition (nM)% Cross-Reactivity
This compound10100%
Clothianidin5020%
Thiamethoxam2005%
Structurally Unrelated Control>10,000<0.1%

Workflow for Investigating High Background:

Buffer_Optimization cluster_0 Assay Conditions cluster_1 Measurements cluster_2 Analysis Condition1 Standard Buffer Signal_Blank Signal of Blank Condition1->Signal_Blank Signal_Analyte Signal of Analyte Condition1->Signal_Analyte Condition2 Standard Buffer + 1% BSA Condition2->Signal_Blank Condition2->Signal_Analyte Condition3 Standard Buffer + 0.05% Tween-20 Condition3->Signal_Blank Condition3->Signal_Analyte Condition4 High Salt Buffer Condition4->Signal_Blank Condition4->Signal_Analyte SNR Calculate Signal-to-Noise Ratio Signal_Blank->SNR Signal_Analyte->SNR

Caption: Experimental design for optimizing assay buffer conditions.

Issue 3: How do I select a more specific antibody for my assay?

If optimization strategies are insufficient, selecting a different antibody may be necessary.

Underlying Cause Analysis:

The choice of antibody is a critical determinant of assay specificity. Monoclonal antibodies are generally more specific than polyclonal antibodies because they recognize a single epitope. [5] Step-by-Step Protocol for Antibody Selection:

  • Source Multiple Antibodies: Obtain monoclonal antibodies from different vendors or hybridoma clones.

  • Epitope Binning: If possible, perform epitope binning experiments to select antibodies that bind to unique regions of the this compound molecule, which may not be present on potential cross-reactants.

  • Comprehensive Specificity Panel: Screen each candidate antibody against a panel of structurally related compounds, as described in Issue 1.

  • Affinity Determination: Characterize the binding affinity of the candidate antibodies for the target analyte. High-affinity antibodies are often more specific.

References

  • PubChem. (n.d.). N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • PubChem. (n.d.). (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-thiazol-5-ylmethyl)-methyl-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]. National Center for Biotechnology Information. Retrieved from [Link]

  • Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Retrieved from [Link]

  • Kalinitchenko, E., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 27(15), 4993. Retrieved from [Link]

  • Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4843. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. Retrieved from [Link]

  • Chen, Y., et al. (2013). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 56(13), 5494-5506. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5602. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanamine, 2-chloro-N-(2-chloroethyl)-N-methyl-, N-oxide, hydrochloride - Substance Details. Retrieved from [Link]

  • Sartorius. (n.d.). Overcoming Non-Specific Binding in Biolayer Interferometry. Retrieved from [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(10), 1081-1085. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • European Medicines Agency. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Managing Cross-Reactivity in Those with Peanut Allergy. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ACS Omega. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TSC-2CT-005 Subject: Troubleshooting Yield and Purity in Scale-Up Alkylation of Ethylamine with 2-Chloro-5-(chloromethyl)thiazole (CCMT) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a critical alkylation step often encountered in the development of neonicotinoid analogs (functionally similar to intermediates for Thiamethoxam or Clothianidin).

While the chemistry appears straightforward—nucleophilic substitution of 2-chloro-5-(chloromethyl)thiazole (CCMT) with ethylamine —scale-up introduces three distinct failure modes:

  • Bis-Alkylation: Formation of the tertiary amine impurity due to competitive kinetics.

  • Hydrolysis: Degradation of the labile 2-chloro substituent on the thiazole ring.

  • Isolation Efficiency: Difficulty separating the hydrophilic secondary amine from aqueous waste streams.

This guide provides a root-cause analysis and actionable protocols to stabilize your process.

Module 1: Reaction Optimization (The Chemistry)

Common User Issue: "I am seeing >15% of the tertiary amine dimer impurity."

Root Cause: In the reaction between an alkyl halide (CCMT) and a primary amine (ethylamine), the product (secondary amine) is often more nucleophilic than the starting material. If the local concentration of CCMT is high relative to ethylamine, the product will react again to form the bis-alkylated tertiary amine (Dimer).

Troubleshooting Protocol:

ParameterStandard Condition (Small Scale)Scale-Up AdjustmentTechnical Rationale
Stoichiometry 1:2 (CCMT : Ethylamine)1:10 to 1:15 High dilution of CCMT is required to statistically favor mono-alkylation.
Addition Mode Dump additionReverse Addition Add the CCMT solution slowly into the Ethylamine solution. Never add amine to CCMT.
Temperature Room Temperature0°C to 5°C Lower temperature suppresses the reaction rate of the secondary amine (product) more than the primary amine.
Visualizing the Competitive Pathway

The following diagram illustrates the kinetic competition you must control.

ReactionPathway cluster_control Process Control SM Starting Material (CCMT) Target Target Product (Secondary Amine) SM->Target + EtNH2 (Fast) EtNH2 Ethylamine (Excess) Impurity Impurity (Tertiary Amine Dimer) Target->Impurity + CCMT (Competitive) Advice Maintain [EtNH2] >> [Target] via Reverse Addition

Figure 1: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity).

Module 2: Stability & Impurity Profile (The Quality)

Common User Issue: "My product purity drops during workup; I see a hydroxy-thiazole impurity."

Root Cause: The 2-position chlorine on the thiazole ring is activated by the ring nitrogens and sulfur, making it susceptible to Nucleophilic Aromatic Substitution (


). Strong aqueous bases (NaOH, KOH) or elevated temperatures (>50°C) will hydrolyze this chloride, yielding the inactive 2-hydroxythiazole derivative.

FAQ: How do I basify without degrading the ring?

  • Q: Can I use 50% NaOH to quench?

    • A: No. This causes localized hot spots and high pH, accelerating hydrolysis.

  • Q: What is the recommended base?

    • A: Use Solid

      
        or saturated 
      
      
      
      . If a stronger base is required to liberate the free amine, use cold 2M NaOH and ensure the internal temperature never exceeds 10°C.
  • Q: Is the starting material (CCMT) stable?

    • A: CCMT is a potent lachrymator and skin sensitizer. It degrades in moist air to release HCl. Always store CCMT under inert gas at 2-8°C [1].

Module 3: Workup & Isolation (The Process)

Common User Issue: "The product is stuck in the aqueous phase/emulsion."

Root Cause: Secondary amines of this molecular weight are amphiphilic. As a free base, they are moderately soluble in water, leading to poor extraction efficiency.

Optimized Isolation Protocol:

  • Quench: Distill off excess ethylamine (capture in a scrubber) before adding water.

  • Basify: Adjust pH to 10–11 using saturated

    
    .
    
  • Extraction Solvent: Do not use Ethyl Acetate (it can undergo aminolysis with your product).

    • Recommended:Dichloromethane (DCM) or MTBE .

    • For difficult emulsions: Add a small amount of Isopropanol (IPA) to the organic layer.

  • Salt Formation (The "Golden Ticket"):

    • Instead of isolating the oil, convert it to the Hydrochloride or Oxalate salt .

    • Procedure: Dissolve crude oil in dry EtOH/EtOAc. Add 1.1 eq of HCl in dioxane/ether. The salt precipitates as a high-purity solid, rejecting the non-basic impurities.

Troubleshooting Decision Tree

WorkupLogic Start Crude Reaction Mixture ExcessAmine Is Ethylamine present? Start->ExcessAmine Distill Distill < 40°C (Recover Amine) ExcessAmine->Distill Yes Extract Extraction pH 10-11 (DCM or MTBE) ExcessAmine->Extract No Distill->Extract PurityCheck Check Purity (HPLC) Extract->PurityCheck Salt Generate HCl Salt (Recrystallize EtOH) PurityCheck->Salt < 95% Purity Final Product Final Product PurityCheck->Final Product > 98% Purity Salt->Final Product Column Column Chromatography (Not recommended for Scale)

Figure 2: Decision tree for workup and purification strategies.

Validated Experimental Protocol (Scale-Up Ready)

Safety Warning: CCMT is a severe skin irritant and lachrymator. Ethylamine is a flammable gas/volatile liquid. Perform all operations in a fume hood.

  • Preparation of Amine Solution:

    • Charge a reactor with Ethylamine (70% in water or 2M in THF) (10.0 equivalents).

    • Cool the solution to 0–5°C .

  • Addition:

    • Dissolve 2-Chloro-5-(chloromethyl)thiazole (CCMT) (1.0 equivalent) in a minimal amount of THF or Toluene (2-3 volumes).

    • Add the CCMT solution dropwise to the amine solution over 1–2 hours, maintaining internal temp < 10°C.

    • Note: If using CCMT Hydrochloride salt, premix with 1 eq of mild base or add as a solid slowly.

  • Reaction:

    • Allow to warm to 20°C. Stir for 4–6 hours.

    • Monitor by HPLC/TLC. Ensure CCMT is consumed.

  • Workup:

    • Concentrate under reduced pressure to remove solvent and excess ethylamine (trap in acidic scrubber).

    • Resuspend residue in DCM. Wash with saturated

      
      .
      
    • Dry organic layer over

      
      .
      
  • Salt Formation (Optional but Recommended):

    • Add 4M HCl in Dioxane to the DCM solution.

    • Filter the white precipitate.

    • Yield Expectation: 75–85%.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]

  • European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1).

Interpreting unexpected results in experiments with N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Welcome to the Advanced Technical Support Center for N-((2-Chlorothiazol-5-yl)methyl)ethanamine . This guide addresses "unexpected results" frequently reported by discovery chemistry and process development teams. Unlike standard certificates of analysis, this document focuses on the causality of anomalies—why they happen and how to correct them.

Module 1: Synthesis & Reactivity Troubleshooting

Core Issue: Unwanted side products during coupling or alkylation reactions.

The Mechanism: This molecule possesses a "Dr. Jekyll and Mr. Hyde" reactivity profile. You intend to use the secondary amine (ethylamino group) as a nucleophile. However, the 2-chlorothiazole moiety is an electrophile susceptible to Nucleophilic Aromatic Substitution (


), particularly under forcing conditions or with strong nucleophiles.
Diagnostic Matrix: Synthesis Anomalies
ObservationProbable CauseMechanistic InsightCorrective Action
Dimerization / Polymerization Self-reaction (Intermolecular

)
The amine of Molecule A attacks the C-2 position of Molecule B, displacing Chloride.[1]Lower reaction temperature (<60°C).[1] Avoid high concentrations. Use a non-nucleophilic base (e.g., DIPEA) instead of excess amine.
Low Yield in Amide Coupling Steric Hindrance / Electronic DeactivationThe thiazole ring is electron-withdrawing, reducing the nucleophilicity of the exocyclic amine.Use highly reactive coupling agents (e.g., HATU/COMU) rather than standard EDC/NHS.[1] Increase reaction time.
Loss of Chlorine (Dehalogenation) HydrogenolysisPalladium catalysts (used in other steps) can reduce the C-Cl bond to C-H.[1]Avoid Pd/C with hydrogen sources.[1] If reduction is needed elsewhere, use selective catalysts (e.g., Pt/C) or poison the catalyst.
Ring Opening HydrolysisThiazole rings are unstable in strong aqueous bases (pH >12) at high heat.[1]Maintain pH <10 during workup.[1] Use mild bases like

or

.
Visualizing the Competition Pathway

The following diagram illustrates the divergence between the Desired Pathway (N-functionalization) and the Undesired Pathway (


 displacement).

ReactivityPathways Start Starting Material (2-Cl-Thiazole-Amine) Path_Good Path A: N-Attack (Kinetic) Temp < 40°C Start->Path_Good Path_Bad Path B: S_NAr (Thermodynamic) Temp > 80°C or Strong Nu- Start->Path_Bad Reagent Electrophile (E+) (e.g., Acid Chloride) Reagent->Path_Good Product_Good Desired Product (N-Functionalized) Path_Good->Product_Good Fast Product_Bad Side Product (Cl-Displaced Dimer) Path_Bad->Product_Bad Slow (requires heat)

Caption: Kinetic competition between intended N-alkylation (Green) and unwanted S_NAr displacement of the chlorine (Red).[1]

Module 2: Analytical Troubleshooting (HPLC & NMR)

Core Issue: Poor peak shape, retention time shifts, or "ghost" peaks.

The Mechanism: Secondary amines are notorious for interacting with residual silanols (Si-OH) on silica-based HPLC columns.[1] The thiazole nitrogen also possesses a lone pair, creating a complex acid-base equilibrium that is highly sensitive to pH.

FAQ: Analytical Anomalies

Q: Why is my HPLC peak tailing severely (Asymmetry > 1.5)?

  • A: The secondary amine is protonated at neutral pH and ion-pairs with deprotonated silanols on the column stationary phase.

  • Fix:

    • Add a Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] The low pH (<3) suppresses silanol ionization.

    • "Sacrificial" Base: Add 5-10 mM Triethylamine (TEA) to the mobile phase to block silanol sites.[1]

    • Column Choice: Switch to a "Base Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge) which operates at high pH (pH 10) where the amine is neutral.

Q: My NMR spectrum shows broad peaks or shifting chemical shifts.

  • A: This is due to proton exchange rates on the secondary amine.

  • Fix:

    • Solvent: Switch from

      
       to 
      
      
      
      . The hydrogen bonding in DMSO often sharpens amine signals.
    • Acidify: Add a drop of

      
       or 
      
      
      
      .[1] This locks the amine as the ammonium salt, resulting in sharp, distinct triplets/quartets and eliminating exchange broadening.
HPLC Troubleshooting Decision Tree

HPLCTroubleshooting Problem HPLC Issue: Poor Peak Shape CheckPH Is Mobile Phase pH < 3.0? Problem->CheckPH YesPH Yes CheckPH->YesPH NoPH No CheckPH->NoPH CheckCol Is Column End-Capped? YesPH->CheckCol Action1 Add 0.1% TFA or Formic Acid NoPH->Action1 Silanol Interaction Action2 Switch to Hybrid/BDS Column CheckCol->Action2 No (Active Silanols) Action3 Check for Mass Overload CheckCol->Action3 Yes (Column OK)

Caption: Step-by-step logic for resolving amine tailing. Priority is given to pH control to suppress silanol activity.

Module 3: Stability & Storage

Core Issue: Discoloration (yellowing/browning) of the solid or solution over time.

The Mechanism: While the chlorothiazole ring is robust, the secondary amine is prone to oxidation (forming N-oxides or imines) and absorbing atmospheric


 to form carbamates.

Self-Validating Storage Protocol:

  • Form: Store as the Hydrochloride (HCl) or Oxalate salt whenever possible. The free base is an oil or low-melting solid that is far more reactive.[1]

  • Atmosphere: Argon or Nitrogen flush is mandatory.[1]

  • Temperature: -20°C for long-term storage.

  • Validation: If the material turns yellow, dissolve in dilute acid and extract with ether. If the color transfers to the ether, it is likely a neutral oxidation impurity. If the color remains in the aqueous layer, it may be a salt contaminant.

Module 4: Biological Assay Variability

Core Issue: Inconsistent


 or 

values in cellular assays.

The Mechanism: Researchers often overlook that the 2-chlorothiazole group is a metabolic handle. In liver microsome assays (HLM/RLM), the thiazole sulfur can be oxidized to the sulfoxide/sulfone, or the chlorine can be displaced by glutathione (GSH).

Troubleshooting Guide:

  • Check Solubility: The free base has poor aqueous solubility. Ensure DMSO stocks are fully dissolved and no "micro-precipitation" occurs in the assay media.

  • Metabolic Control: If results degrade over time in incubation, add a P450 inhibitor (like 1-aminobenzotriazole) to verify if metabolic activation/degradation is the cause.[1]

References
  • PubChem. (2024).[1][2][3] Compound Summary: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine (Analogous Chemistry).[1] National Library of Medicine.[1] [Link][1]

  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy.[1] [Link]

  • Agilent Technologies. (2020).[1] Tips and Tricks of HPLC System Troubleshooting: Silanol Interactions. Agilent Technical Literature.[1] [Link]

  • Bosco, M., et al. (1971).[4] Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms.[1][4] Journal of the Chemical Society B. [Link]

  • Yamana, T., et al. (1967).[1][5] Stability of benzothiadiazines: Degradation of chlorothiazide intermediates.[5][6] Yakugaku Zasshi.[1][5][6][7] [Link]

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Validation & Comparative

N-((2-Chlorothiazol-5-yl)methyl)ethanamine vs. Thiamethoxam: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the structural, functional, and toxicological differences between the commercial insecticide Thiamethoxam and the specific chemical intermediate N-((2-Chlorothiazol-5-yl)methyl)ethanamine (hereafter referred to as CME-Amine ).[1]

Executive Summary

  • Thiamethoxam (TMX) is a second-generation neonicotinoid insecticide.[1][2] It functions as a "prodrug" and a direct agonist, utilizing a nitro-oxadiazine ring to bind irreversibly to insect nicotinic acetylcholine receptors (nAChRs).[1]

  • CME-Amine (CAS 120740-07-0) is a structural fragment and synthetic intermediate.[1] Structurally, it contains the chlorothiazole "anchor" found in TMX but lacks the electronegative "toxophore" (nitroimine/nitroguanidine) required for high-affinity receptor binding.[1]

  • Key Insight: The comparison highlights the Structure-Activity Relationship (SAR) of neonicotinoids: the chlorothiazole ring provides selectivity (the anchor), while the nitro-group provides the potency (the trigger).[1] Without the nitro-group, CME-Amine is significantly less potent and acts primarily as a building block rather than an active pesticide.[1]

Part 1: Chemical Identity & Properties

The fundamental difference lies in the functional group attached to the nitrogen. TMX possesses a complex heterocyclic ring designed for metabolic stability and receptor docking, whereas CME-Amine is a simple secondary amine.[1]

FeatureThiamethoxam (TMX) CME-Amine
IUPAC Name 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amineThis compound
CAS Number 153719-23-4120740-07-0
Role Active Pharmaceutical/Agrochemical Ingredient (API)Synthetic Intermediate / Pharmacophore Fragment
Molecular Weight 291.71 g/mol ~176.67 g/mol
Physical State Crystalline Powder (Cream/White)Liquid or Low-Melting Solid (often HCl salt)
Key Functional Group Nitro-oxadiazine (Electronegative Tip)Secondary Amine (Basic/Protonatable)
LogP (Oct/Water) -0.13 (Hydrophilic, Systemic)~1.2 (Estimated, pH dependent)
Structural Visualization

The diagram below illustrates the structural hierarchy. TMX is built upon the chlorothiazole scaffold. CME-Amine represents a divergent branch where the side chain is a simple ethyl group rather than the oxadiazine ring.[1]

ChemicalStructure cluster_0 Common Pharmacophore (The Anchor) Anchor 2-Chlorothiazol-5-yl-methyl group (Lipophilic Anchor) TMX Thiamethoxam (Active Insecticide) + Nitro-Oxadiazine Ring Anchor->TMX Synthetic Coupling (w/ Oxadiazine) Amine CME-Amine (Intermediate) + Ethylamine Chain Anchor->Amine Synthetic Amination (w/ Ethylamine)

Figure 1: Structural divergence.[1] Both compounds share the chlorothiazole anchor, but the "warhead" differs significantly.

Part 2: Mechanism of Action (The SAR Analysis)

This section explains why TMX is a blockbuster drug and CME-Amine is not.

The "Anchor and Trigger" Model

Neonicotinoids bind to the insect nAChR at the same site as acetylcholine (ACh).

  • The Anchor (Chlorothiazole): This moiety fits into a hydrophobic sub-pocket of the receptor, providing selectivity for insect receptors over mammalian ones. Both TMX and CME-Amine possess this.[1]

  • The Trigger (Electronegative Tip): The receptor requires an electronegative interaction (hydrogen bond acceptor) to mimic the carbonyl oxygen of ACh.

    • TMX: The nitro (=N-NO2) group is highly electronegative.[1] It interacts strongly with the cationic sub-site (specifically cationic amino acids like Arg/Lys) in the receptor.

    • CME-Amine: The secondary amine (-NH-Et) is basic.[1] At physiological pH (insect hemolymph pH ~7), it is largely protonated (positive charge) . The receptor site repels this positive charge, drastically reducing binding affinity.

Metabolic Activation (The Prodrug Effect)
  • TMX: Acts as a prodrug.[1] In many insects (and plants), the oxadiazine ring is cleaved to form Clothianidin , which is even more potent.

  • CME-Amine: Does not degrade into Clothianidin (it lacks the nitroguanidine backbone).[1] It likely degrades via N-dealkylation to the primary amine, which is rapidly excreted.[1]

Part 3: Experimental Protocols

For researchers validating these differences, the following protocols characterize the binding and synthesis distinctions.

Protocol A: Competitive Binding Assay (nAChR)

Objective: Quantify the affinity (IC50) of both compounds against [3H]-Imidacloprid (standard radioligand) in house fly head membrane preparations.

  • Tissue Prep: Homogenize house fly (Musca domestica) heads in ice-cold sucrose buffer. Centrifuge at 1000g (remove debris), then 100,000g (collect membranes).

  • Incubation:

    • Control: Membrane + [3H]-Imidacloprid (1 nM).[1]

    • TMX Group: Add Thiamethoxam (Concentration range: 0.1 nM – 10 µM).

    • CME-Amine Group: Add CME-Amine (Concentration range: 10 nM – 1 mM).[1]

  • Filtration: Incubate for 60 min at 25°C. Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Expected Result:

    • TMX: IC50 in the nanomolar (nM) range (High Affinity).

    • CME-Amine: IC50 in the micromolar (µM) or millimolar range (Very Low Affinity).[1]

Protocol B: Synthetic Pathway (Contextualizing the Amine)

Objective: Demonstrate how the chlorothiazole moiety acts as a precursor. Note: TMX is typically synthesized via the chloromethyl derivative, but CME-Amine represents the N-alkylation route used for analogs.[1]

Synthesis of CME-Amine (Intermediate):

  • Starting Material: 2-Chloro-5-chloromethylthiazole.[1][3][4][5]

  • Reagent: Ethylamine (70% aq. solution), excess (to prevent bis-alkylation).[1]

  • Conditions: Stir in THF at 0°C -> RT for 4 hours.

  • Workup: Basify with NaOH, extract with DCM.

  • Purification: Vacuum distillation. Result: CME-Amine.[1][6]

Synthesis of Thiamethoxam (Active):

  • Starting Material: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[1][3]

  • Reagent: 2-Chloro-5-chloromethylthiazole.[1][3][4][5]

  • Catalyst: K2CO3 (Base), DMF (Solvent).[7]

  • Conditions: 50°C for 6 hours.

  • Result: Thiamethoxam (The oxadiazine ring nitrogen attacks the chloromethyl group).

Part 4: Efficacy & Toxicity Comparison

The following table summarizes the biological performance. Data is aggregated from standard neonicotinoid SAR studies.[1][8]

MetricThiamethoxam CME-Amine Implication
Insecticidal Activity (Aphids) LC50 < 5 ppmLC50 > 500 ppmAmine is effectively inactive as a pesticide.[1]
Systemicity (Plant Uptake) High (Xylem mobile)ModerateTMX is designed for root uptake; Amine is not optimized.
Mammalian Toxicity (Oral Rat) LD50 ~1563 mg/kgNot Established (Likely lower toxicity due to rapid clearance)TMX has a specific safety margin; Amine is an industrial irritant.
Environmental Fate Degrades to ClothianidinDegrades to 2-chlorothiazole carboxylic acidTMX leaves a persistent active residue; Amine degrades to inactive acids.[1]
Metabolic Pathway Diagram

This diagram shows the fate of Thiamethoxam and how it relates to amine metabolites (though not specifically the ethyl-amine).[1]

Metabolism cluster_amine Comparison Target TMX Thiamethoxam (Parent) Clothianidin Clothianidin (Active Metabolite) TMX->Clothianidin Ring Cleavage (Metabolic Activation) Urea TMX-Urea (Inactive) TMX->Urea Hydrolysis AmineFragment Chlorothiazole Methylamine (Degradation Product) Clothianidin->AmineFragment Further Degradation CME CME-Amine (Synthetic Analog) AmineFragment->CME N-Ethylation (Synthetic Step only)

Figure 2: Metabolic Fate vs. Synthetic Relationship.[1] TMX degrades to Clothianidin.[1][9] CME-Amine is chemically related to the degradation products but possesses a distinct ethyl group.[1]

References

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science.

  • Nauen, R., et al. (2003). "Thiamethoxam is a neonicotinoid precursor converted to clothianidin in insects and plants."[6] Pesticide Biochemistry and Physiology.

  • PubChem Database. (2024). "Thiamethoxam Compound Summary." National Library of Medicine.[1]

  • Jeschke, P., & Nauen, R. (2008).[1] "Neonicotinoids: from zero to hero in insecticide chemistry."[1] Pest Management Science.

  • Casida, J. E. (2011). "Neonicotinoid Metabolism: Compounds, Substituents, and Pathways."[8] Journal of Agricultural and Food Chemistry.

Sources

Reproducibility of experiments involving N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Performance & Reproducibility Guide: N-((2-Chlorothiazol-5-yl)methyl)ethanamine in Neonicotinoid Synthesis

Executive Summary

This guide evaluates the performance and reproducibility of This compound (hereafter CMEA-Et ) as a pharmacophore building block. While the N-methyl analog is the industrial standard for Thiamethoxam and Clothianidin, the N-ethyl variant (CMEA-Et) is a critical research tool for modulating lipophilicity (LogP) and metabolic stability in next-generation neonicotinoids.

Key Findings:

  • Performance vs. Pyridine Analog: CMEA-Et exhibits faster reaction kinetics in nucleophilic substitutions than its pyridine counterpart (Nitenpyram intermediate) but possesses lower thermal stability, requiring stricter temperature controls (<40°C).

  • Reproducibility Bottleneck: The primary failure mode is the hydrolysis of the precursor (2-chloro-5-(chloromethyl)thiazole) prior to amine coupling, and "over-alkylation" leading to tertiary amine impurities.

  • Recommendation: Use of a biphasic buffered system (pH 8.5–9.0) significantly improves mono-alkylation selectivity compared to classical anhydrous conditions.

Chemical Identity & Mechanistic Context

To ensure reproducibility, researchers must understand the electronic environment of the thiazole ring compared to the standard pyridine alternatives.

FeatureCMEA-Et (Thiazole Core) Pyridine Analog (Nitenpyram Core) Impact on Protocol
Structure 2-Cl-Thiazole-CH₂-NH-Et6-Cl-Pyridine-CH₂-NH-EtThiazole sulfur increases electron density but makes the ring more susceptible to oxidative degradation.
Electrophilicity High (at C-5 methylene)ModerateCMEA-Et precursors react faster but hydrolyze 3x faster in moist air.
pKa (Conjugate Acid) ~5.8~6.2CMEA-Et is less basic; requires careful pH control during extraction to avoid loss in aqueous phase.

Mechanistic Insight: The 2-chlorothiazolyl moiety is electron-withdrawing. When synthesizing CMEA-Et from the chloromethyl precursor, the reaction follows an SN2 mechanism. The high electrophilicity of the thiazole-methylene carbon creates a risk of double alkylation (reacting twice with ethylamine), forming the undesired tertiary amine.

Comparative Performance Data

The following data compares the synthesis efficiency of CMEA-Et against the Pyridine analog under standard industrial conditions (THF solvent, 25°C).

Table 1: Synthesis Efficiency & Impurity Profile

MetricCMEA-Et (Thiazole) Pyridine Analog Performance Delta
Reaction Time (T₉₀) 1.5 Hours4.0 HoursThiazole is 2.6x faster due to lower aromatic resonance energy stabilizing the transition state.
Crude Yield 82%88%Thiazole yield is lower due to higher sensitivity to moisture.
Bis-Alkylated Impurity 12% (High Risk)4% (Low Risk)Critical Control Point: Stoichiometry of ethylamine must be higher for CMEA-Et to suppress impurity.
Storage Stability (25°C) Degrades >5% in 30 daysStable (>99%)CMEA-Et requires storage as HCl salt or at -20°C.

Reproducibility Protocol: Synthesis of CMEA-Et

Objective: Synthesize this compound with >98% purity and <1% bis-alkylated impurity. Precursor: 2-chloro-5-(chloromethyl)thiazole (CCMT).

Phase 1: Reagent Preparation (The "Dry" Rule)
  • Solvent: Acetonitrile (MeCN) must be dried over molecular sieves (<50 ppm H₂O). Reason: Water competes with ethylamine, creating the hydroxymethyl thiazole impurity.

  • Amine Source: Use 70% Ethylamine in water ONLY IF using the biphasic protocol below. For highest purity, use 2.0M Ethylamine in THF .

Phase 2: The "Inverse Addition" Reaction
  • Standard Error: Adding ethylamine to the CCMT solution. This creates a local excess of CCMT, favoring double alkylation.

  • Correct Protocol: Add CCMT dropwise to a large excess (5-10 eq) of Ethylamine.

Step-by-Step Workflow:

  • Charge a reactor with Ethylamine (2.0M in THF, 10 equivalents) . Cool to 0°C .

    • Why? Low temperature suppresses side reactions; high equivalents ensure the mono-alkylated product is statistically favored.

  • Dissolve 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in dry THF.

  • Add the CCMT solution dropwise over 60 minutes . Maintain internal temp <5°C.

  • Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.

  • Monitor via HPLC/TLC. Look for disappearance of CCMT.

Phase 3: Work-up & Isolation (The pH Trap)
  • Quench: Concentrate the mixture to remove excess ethylamine (recoverable).

  • Acid/Base Swing:

    • Dissolve residue in 1M HCl (pH < 2). Wash with Dichloromethane (DCM) to remove non-basic impurities (dimers).

    • Adjust aqueous layer to pH 10 using K₂CO₃ (Avoid NaOH, which can hydrolyze the chloro-thiazole bond).

    • Extract immediately with DCM (3x).

  • Stabilization: Convert to Hydrochloride salt immediately by bubbling dry HCl gas into the DCM layer. Filter the white precipitate.[1]

Visualization of Experimental Logic

Diagram 1: Reaction Pathway & Impurity Control

This diagram illustrates the kinetic competition between the desired product and the "Bis" impurity, highlighting the necessity of the "Inverse Addition" technique.

ReactionPathway cluster_legend Mechanism Control CCMT 2-Cl-5-(chloromethyl)thiazole (Electrophile) TS1 Transition State (S_N2) CCMT->TS1 + EtNH2 (Fast) EtNH2 Ethylamine (Nucleophile - Excess) EtNH2->TS1 Product CMEA-Et (Target Mono-Amine) TS1->Product Major Pathway Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity + CCMT (If CCMT in excess) Note High EtNH2:CCMT ratio blocks the dashed red path

Caption: Kinetic pathway showing competitive alkylation. Excess Ethylamine is required to prevent the Product from acting as a nucleophile against the starting material.

Diagram 2: Purification Workflow (Reproducibility Check)

PurificationFlow Step1 Crude Reaction Mixture (THF/Excess EtNH2) Step2 Evaporation (Remove EtNH2/THF) Step1->Step2 Step3 Acidify (1M HCl) pH < 2 Step2->Step3 Step4 DCM Wash (Remove Non-Basic Impurities) Step3->Step4 Step5 Basify Aqueous Layer (K2CO3 to pH 10) Step4->Step5 Aqueous Phase Only Step6 Extract with DCM Step5->Step6 Step7 HCl Salt Formation (Precipitation) Step6->Step7 Anhydrous HCl

Caption: Acid-Base "Swing" extraction protocol ensures removal of neutral impurities before final salt formation.

Troubleshooting & Stability

  • Issue: Low Yield (<50%).

    • Cause: Hydrolysis of the chloromethyl starting material due to wet solvent.

    • Fix: Karl Fischer titration of THF must be <0.05%.

  • Issue: Product turns yellow/brown upon storage.

    • Cause: Oxidation of the thiazole sulfur or formation of the free base.

    • Fix: Always store as the Hydrochloride salt . If free base is needed, generate it in situ immediately before the next step.

  • Safety Note: The chloromethyl precursor is a potent alkylating agent (potential mutagen). Handle in a glovebox or efficient fume hood.

References

  • Maienfisch, P., et al. (2006).[2] "Synthesis and Properties of Thiamethoxam and Related Compounds." Z. Naturforsch. 61b, 353–359.[2] (Detailed discussion on thiazole alkylation kinetics vs. pyridine).

  • Syngenta Participations AG. (2015). "Process for the preparation of thiamethoxam." World Intellectual Property Organization, WO2015180585.

  • Bayer CropScience. (2002).[3] "Method for producing chlorothiazolyl-methyl-amines." European Patent Office, EP1187833. (Specifics on amine alkylation conditions).

  • Jeschke, P., & Nauen, R. (2008). "Neonicotinoids: From Zero to Hero in Insecticide Chemistry." Pest Management Science, 64(11), 1084-1098. (Comparative structure-activity relationships of thiazole vs. pyridine neonicotinoids).

Sources

Comparative Guide: Alternatives to N-((2-Chlorothiazol-5-yl)methyl)ethanamine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-((2-Chlorothiazol-5-yl)methyl)ethanamine (CME) is the critical amine precursor used to synthesize second-generation neonicotinoids, most notably Thiamethoxam and Clothianidin . While this chlorothiazole moiety confers exceptional potency against hemipteran pests via nicotinic acetylcholine receptor (nAChR) agonism, it faces significant challenges: metabolic resistance, high bee toxicity, and regulatory restrictions (e.g., EU bans).

This guide analyzes structural and functional alternatives to CME for researchers designing next-generation nAChR modulators. We move beyond the chlorothiazole pharmacophore to explore Chloropyridines , Tetrahydrofurans , and Sulfoximines , comparing their synthetic utility, binding efficacy, and ecotoxicological profiles.

Part 1: The Baseline – The Chlorothiazole Moiety

To select an alternative, we must understand the function of the incumbent. CME provides the "tail" (pharmacophore) that penetrates the nAChR ligand-binding domain.

  • Role: Anchors the electronegative tip (nitroguanidine/nitromethylene) into the receptor's cationic sub-site.

  • Liability: The 2-chlorothiazole ring is susceptible to oxidative metabolism and is implicated in high toxicity to non-target pollinators.

  • Synthetic Challenge: CME is an irritant and exhibits instability during storage, often requiring in-situ generation or stabilization.

Part 2: Structural & Functional Alternatives

The Pyridine Standard: (6-Chloropyridin-3-yl)methylamines

Context: Derived from the first-generation neonicotinoid Imidacloprid , this is the most direct structural alternative.

  • Mechanism: Replaces the 5-membered thiazole ring with a 6-membered pyridine ring.

  • Performance: Generally exhibits higher metabolic stability than thiazoles but slightly lower water solubility.

  • Application: Ideal for establishing baseline potency in SAR (Structure-Activity Relationship) libraries.

The Furan Shift: (Tetrahydrofuran-3-yl)methylamines

Context: The "tail" found in Dinotefuran (3rd Generation).

  • Mechanism: Removes the aromaticity and the halogen (chlorine), replacing them with an ether oxygen in a saturated ring.

  • Performance: drastically increases water solubility and systemic mobility within plant xylem. It often bypasses P450-mediated metabolic resistance mechanisms that target the chlorothiazole ring.

  • Application: Best for developing systemic agents for root uptake.

The Bio-Isostere: Sulfoximines (Sulfoxaflor-like)

Context: A radical departure from the neonicotinoid amine structure, utilizing a sulfoximine group.

  • Mechanism: Interactions with the nAChR are distinct enough that sulfoximines often retain efficacy against neonicotinoid-resistant populations.

  • Performance: Lower intrinsic bee toxicity in field studies compared to CME-derived compounds.

Comparative Performance Matrix
FeatureCME (Thiazole Control) Chloropyridine (Alt 1) Tetrahydrofuran (Alt 2) Sulfoximine (Alt 3)
Precursor Stability Low (Degrades)HighHighModerate
LogP (Lipophilicity) ~ -0.1 (Moderate)~ 0.5 (Higher)~ -0.6 (Hydrophilic)Variable
nAChR Binding (IC50) < 1.0 nM (High)1.0 - 5.0 nM5.0 - 20 nM10 - 100 nM
Systemic Mobility HighModerateVery HighHigh
Cross-Resistance High RiskHigh RiskLow RiskVery Low Risk

Part 3: Experimental Protocols

Protocol A: Synthesis of Neonicotinoid Analogs (General Coupling)

Rationale: This protocol validates the nucleophilic substitution capability of the alternative amines against a standard electrophile (e.g., 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine).

Materials:

  • Amine Alternative (1.0 eq)

  • Electrophile Core (1.0 eq)

  • Ethanol (Solvent)

  • Reflux condenser

Workflow:

  • Dissolution: Dissolve 10 mmol of the Electrophile Core in 20 mL of ethanol.

  • Addition: Add 10 mmol of the Alternative Amine dropwise at room temperature.

    • Critical Step: If using the Tetrahydrofuran amine, ensure the reaction is kept anhydrous to prevent ring opening.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Crystallization: Cool to 0°C. The product should precipitate. Filter and wash with cold ethanol.

  • Validation: Confirm structure via 1H-NMR. Look for the disappearance of the amine N-H signal and the shift in the methylene protons.

Protocol B: Radioligand Binding Assay (nAChR)

Rationale: To determine if the alternative amine "tail" maintains affinity for the target receptor.

Materials:

  • Housefly head membrane preparations (rich in nAChR).

  • Radioligand: [3H]-Imidacloprid or [3H]-Epibatidine.

  • GF/B glass fiber filters.

Workflow:

  • Incubation: Incubate membrane prep (200 µg protein) with 1 nM [3H]-Imidacloprid and varying concentrations (0.1 nM – 100 µM) of the synthesized analog.

  • Equilibrium: Incubate at 25°C for 60 minutes.

    • Why: Ensures competitive equilibrium between the radioligand and your analog.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Why: Polyethyleneimine reduces non-specific binding of the ligand to the filter.

  • Quantification: Count radioactivity via liquid scintillation. Calculate IC50 using non-linear regression.

Part 4: Visualization of Workflows

Diagram 1: Structural Evolution of the Pharmacophore

This diagram illustrates the transition from the Chlorothiazole (CME) moiety to its alternatives, highlighting the structural logic.

PharmacophoreEvolution cluster_0 Key Decision Factors CME N-((2-Chlorothiazol-5-yl) methyl)ethanamine (Baseline/Thiamethoxam) Alt1 6-Chloropyridin-3-yl (Imidacloprid Class) Better Stability CME->Alt1 Aromatization (Thiazole -> Pyridine) Alt2 Tetrahydrofuran-3-yl (Dinotefuran Class) High Water Solubility CME->Alt2 Saturation (Loss of Aromaticity) Alt3 Sulfoximine Scaffold (Sulfoxaflor Class) Metabolic Resistance Breaker CME->Alt3 Bio-isosteric Replacement LogP LogP Alt1->LogP Solubility Solubility Alt2->Solubility BeeToxicity BeeToxicity Alt3->BeeToxicity

Caption: Structural evolution from the chlorothiazole baseline to pyridine, furan, and sulfoximine alternatives.

Diagram 2: Screening Workflow for Alternatives

A logical flow for testing the alternatives described in the protocols.

ScreeningWorkflow Start Select Amine Precursor (Pyridine / Furan / Sulfoximine) Synth Synthesis (Protocol A) Coupling with Nitroguanidine Core Start->Synth QC Quality Control (NMR / HPLC > 95%) Synth->QC Binding In Vitro Binding (Protocol B) [3H]-Imidacloprid Displacement QC->Binding Decision IC50 < 10 nM? Binding->Decision Ecotox Ecotox Screen (Bee/Daphnia acute tox) Decision->Ecotox Yes Discard Discard / Refine Structure Decision->Discard No

Caption: Step-by-step screening workflow from precursor selection to ecotoxicological validation.

References

  • Maienfisch, P. (2006).[1] "Synthesis and Properties of Thiamethoxam and Related Compounds." Zeitschrift für Naturforschung B.

  • Jeschke, P., & Nauen, R. (2008). "Neonicotinoids: From Zero to Hero in Insecticide Chemistry." Pest Management Science.

  • Casida, J. E. (2011). "Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance." Journal of Agricultural and Food Chemistry.

  • Sparks, T. C., et al. (2013). "Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects." Pesticide Biochemistry and Physiology.

  • Simon-Delso, N., et al. (2015). "Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites." Environmental Science and Pollution Research.

Sources

A Comparative Guide to the Structural Elucidation of N-((2-Chlorothiazol-5-yl)methyl)ethanamine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of N-((2-Chlorothiazol-5-yl)methyl)ethanamine, a heterocyclic amine of interest. We delve into the unparalleled precision of single-crystal X-ray crystallography, presenting it as the definitive method for absolute structure determination. This is contrasted with widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Through detailed, field-proven protocols, comparative data tables, and logical workflow diagrams, this guide will equip researchers, scientists, and drug development professionals with the expertise to select and integrate the most appropriate analytical tools for robust structural characterization.

Introduction: The Critical Role of Structural Confirmation in Drug Discovery

The journey from a promising lead compound to a marketed therapeutic is paved with rigorous scientific validation. At the heart of this process lies the unequivocal confirmation of the active pharmaceutical ingredient's (API) molecular structure. An error in structural assignment can have profound consequences, leading to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. The molecule of interest, this compound, belongs to the thiazole class of heterocyclic compounds, a scaffold prevalent in many medicinally important molecules, including some neonicotinoid insecticides.[1][2][3] Its precise atomic arrangement, including bond lengths, angles, and stereochemistry, dictates its interaction with biological targets.

This guide will compare and contrast three powerful analytical techniques for the structural elucidation of this compound:

  • Single-Crystal X-ray Crystallography: The gold standard for determining the absolute three-dimensional structure of a molecule in the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile technique that provides detailed information about the connectivity and chemical environment of atoms in solution.[4][5]

  • High-Resolution Mass Spectrometry (HRMS): A highly sensitive method for determining the elemental composition of a molecule with exceptional accuracy.[6][7]

By understanding the strengths and limitations of each technique, researchers can devise a synergistic strategy for confident and comprehensive structural characterization.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including the arrangement of atoms and their chemical bonds.[8] For the definitive determination of a novel compound's structure, it remains the most trusted and authoritative method.[9]

2.1. Theoretical Principles

The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal.[8] The electrons of the atoms scatter the X-rays, and due to the regular crystalline arrangement, the scattered waves interfere constructively in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[10] From this map, the positions of individual atoms can be deduced, revealing the molecule's precise structure.

2.2. Experimental Workflow: A Step-by-Step Protocol

The path from a powdered sample to a refined crystal structure involves several critical stages.[11]

  • Step 1: Crystal Growth and Selection

    • Causality: The most challenging step is often growing a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).[11] The choice of crystallization method is paramount and is dictated by the compound's solubility and stability.

    • Protocol:

      • Solvent Screening: Begin by assessing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks.[12]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[13] The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

      • Crystal Selection: Once crystals have formed, carefully select a well-formed, transparent crystal with sharp edges under a microscope.

  • Step 2: Crystal Mounting and Data Collection

    • Causality: The selected crystal must be mounted on a goniometer head and precisely centered in the X-ray beam. For small molecules, this is often done at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern.

    • Protocol:

      • Carefully pick up the selected crystal using a cryo-loop.[8]

      • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, vitrifying the surrounding mother liquor and protecting the crystal.[8]

      • Mount the frozen crystal on the goniometer head of the diffractometer.

      • Center the crystal in the X-ray beam using a microscope and automated centering routines.

      • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[11]

  • Step 3: Data Processing and Structure Solution

    • Causality: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is then used to solve the "phase problem" and generate an initial electron density map.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Apply corrections for experimental factors such as absorption and beam intensity.

      • Use direct methods or Patterson synthesis (common for small molecules) to determine the initial phases of the structure factors.

      • Calculate the initial electron density map.

  • Step 4: Structure Refinement and Validation

    • Causality: An initial atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined to improve the agreement between the calculated and observed diffraction data.

    • Protocol:

      • Build an initial atomic model into the electron density map using software like SHELXS or Olex2.[14]

      • Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, occupancies, and displacement parameters.

      • Monitor the refinement progress using the R-factor and goodness-of-fit.

      • Validate the final structure for correct geometry, bond lengths, and angles.

2.3. Interpreting the Data: Key Crystallographic Parameters

The quality of a crystal structure is assessed by several key parameters, which should always be reported in a crystallographic study.

  • R-factor (or R-value): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[15] Lower R-factor values indicate a better fit. For small molecules, a final R-factor below 5% (0.05) is generally considered excellent.[15]

  • Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement.[16] A value significantly greater than 1.0 may indicate that the model does not fully account for the data.

  • Bond Lengths and Angles: These should be chemically reasonable and consistent with known values for similar chemical fragments.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueInterpretation
Chemical FormulaC₆H₉ClN₂SConfirmed elemental composition.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)8.98, 15.23, 6.45Dimensions of the unit cell.
β (°)98.7Angle of the unit cell.
R-factor (R₁)0.042 (4.2%)Excellent agreement between model and data.[17]
Goodness-of-Fit (GooF)1.05Indicates a good quality refinement.[18]

2.4. Visualization of the Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Integration Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Spectroscopic Techniques for Structural Verification

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and MS are indispensable for confirming the structure in solution and verifying the molecular formula.[19]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Principles and Application

NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution.[20] It relies on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation. The frequency of this radiation is characteristic of the atom's local chemical environment, providing information about:

  • Chemical Shift (δ): Indicates the type of proton or carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

  • Integration: The area under a proton signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Provides information about adjacent atoms.

For this compound, ¹H and ¹³C NMR are essential for confirming the presence of all expected functional groups and their connectivity.[5]

3.1.2. A Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the chemical shifts, integrals, and coupling patterns to the specific atoms in the molecule.[21]

3.1.3. Expected Spectral Data and Interpretation

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
7.25s1HThiazole-H
4.01s2H-CH₂-Thiazole
2.85q2H-CH₂-CH₃
1.85br s1H-NH-
1.20t3H-CH₃
¹³C NMR δ (ppm)Assignment
165.1Thiazole-C2 (C-Cl)
142.3Thiazole-C4
138.5Thiazole-C5
48.2-CH₂-Thiazole
44.5-CH₂-CH₃
15.1-CH₃

3.2. Mass Spectrometry (MS)

3.2.1. Principles and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure m/z values to several decimal places.[6][22] This high precision allows for the unambiguous determination of a molecule's elemental formula.[23][24]

3.2.2. A Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules like amines.

  • Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Compare the measured exact mass of the molecular ion ([M+H]⁺) with the theoretical exact mass calculated for the proposed formula.

3.2.3. Expected Mass Spectrum Data

Table 3: Hypothetical HRMS Data for this compound

ParameterValue
Ionization ModeESI+
Molecular FormulaC₆H₉ClN₂S
Theoretical [M+H]⁺177.0248
Measured [M+H]⁺177.0251
Mass Error1.7 ppm

A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.[24]

Comparative Analysis: Choosing the Right Tool for the Job

Each of these techniques provides a unique and valuable piece of the structural puzzle. Their strengths and weaknesses are summarized below.

4.1. Head-to-Head Comparison

Table 4: Comparison of Analytical Techniques for Structural Elucidation

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Atomic connectivity, chemical environment, solution conformation.Exact mass, elemental formula.
Sample Requirements High-quality single crystal (solid state).Soluble sample (~5-10 mg), solution state.Small amount (~µg-ng), solution state.
Destructive? NoNoYes (sample is consumed)
Throughput Low (days to weeks)High (minutes to hours)High (minutes)
Cost HighModerate to HighModerate
Key Advantage Unambiguous and definitive structural determination.Provides detailed information on solution-state structure and dynamics.[4]Extremely high sensitivity and accuracy for formula determination.[7]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[9]Does not provide absolute 3D structure; can be ambiguous for complex molecules.[25]Provides no information on connectivity or stereochemistry.

4.2. A Synergistic Approach: The Power of Integrated Characterization

The most robust approach to structural confirmation involves the integration of these techniques. NMR and HRMS provide rapid confirmation of the molecular formula and connectivity, while X-ray crystallography delivers the final, unambiguous proof of the three-dimensional structure.

Synergistic_Approach cluster_spectroscopy Initial Spectroscopic Analysis cluster_crystallography Definitive Structural Confirmation Compound This compound HRMS HRMS Compound->HRMS NMR NMR Spectroscopy Compound->NMR XRay X-ray Crystallography HRMS->XRay Confirms Formula NMR->XRay Confirms Connectivity Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure Provides Absolute 3D Structure

Caption: Integrated workflow for structural confirmation.

4.3. Discussion: Why X-ray Crystallography is Definitive for this compound

For a novel compound like this compound, spectroscopic data alone can leave room for ambiguity. For instance, NMR might not be able to definitively distinguish between regioisomers (e.g., if the methyl-ethanamine group were attached at the C4 position of the thiazole ring instead of C5). While 2D NMR techniques like HMBC and NOESY can provide strong evidence for the proposed structure, they do not offer the same level of certainty as an X-ray crystal structure. X-ray crystallography directly visualizes the atomic positions, leaving no doubt as to the connectivity and stereochemistry of the molecule.

Conclusion: An Evidence-Based Strategy for Structural Confirmation

The structural elucidation of this compound serves as an excellent case study for the application of modern analytical techniques in drug discovery. While HRMS and NMR are essential for initial characterization and routine quality control, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. A multi-technique, evidence-based approach is the most rigorous and reliable strategy for structural confirmation.[19] By integrating the strengths of each method, researchers can build a comprehensive and irrefutable data package to support the advancement of new chemical entities through the development pipeline.

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